Isoetharine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-4-10(14-8(2)3)13(17)9-5-6-11(15)12(16)7-9/h5-8,10,13-17H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYWAWARQUIQLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=CC(=C(C=C1)O)O)O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048560 | |
| Record name | Isoetharine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoetharine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Appreciable, 3.18e+00 g/L | |
| Record name | Isoetharine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00221 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoetharine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
530-08-5, 79490-84-9 | |
| Record name | Isoetharine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoetharine [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoetharine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00221 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoetharine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoetarine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isoetharine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Isoetharine on Bronchial Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoetharine is a selective short-acting β2-adrenergic receptor agonist historically used as a bronchodilator for the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease.[1][2] Its therapeutic effect is primarily mediated by the relaxation of airway smooth muscle. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action on bronchial smooth muscle, detailing the receptor interactions, downstream signaling cascades, and key experimental methodologies used to elucidate these pathways. Quantitative data for representative β-adrenergic agonists are provided to contextualize the pharmacological profile of this class of drugs.
Receptor Binding and Selectivity
This compound exerts its effects by binding to and activating β-adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. While it demonstrates a greater affinity for β2-adrenergic receptors, which are predominantly expressed on bronchial smooth muscle cells, it also exhibits some interaction with β1-adrenergic receptors found in cardiac tissue.[1][2] This relative selectivity for β2 receptors is a key determinant of its therapeutic window, minimizing cardiac side effects.
The binding affinity of a ligand for its receptor is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
Table 1: Representative Binding Affinities (Ki) of β-Adrenergic Agonists
| Compound | Receptor Subtype | Ki (nM) | Cell Line | Radioligand | Reference |
| Isoproterenol | Human β1 | 25 | CHO | [3H]-CGP 12177 | [3] |
| Human β2 | 30 | CHO | [3H]-CGP 12177 | ||
| Salbutamol | Human β1 | 1000 | CHO | [3H]-CGP 12177 | |
| Human β2 | 100 | CHO | [3H]-CGP 12177 | ||
| Formoterol | Human β1 | 100 | CHO | [3H]-CGP 12177 | |
| Human β2 | 3 | CHO | [3H]-CGP 12177 | ||
| Salmeterol | Human β1 | 300 | CHO | [3H]-CGP 12177 | |
| Human β2 | 3 | CHO | [3H]-CGP 12177 |
Note: Specific Ki values for this compound were not available in the reviewed literature. The data presented for other β-agonists illustrate the range of affinities and selectivities within this drug class.
Signal Transduction Pathway
The binding of this compound to the β2-adrenergic receptor initiates a cascade of intracellular events, the primary pathway of which involves the activation of adenylyl cyclase and the subsequent production of cyclic adenosine monophosphate (cAMP).
The Canonical cAMP-PKA Pathway
-
G Protein Activation: Upon agonist binding, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gαs-GTP complex stimulates the membrane-bound enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP, leading to an increase in intracellular cAMP concentration.
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. The freed catalytic subunits are now active.
-
Phosphorylation of Target Proteins: Activated PKA phosphorylates several downstream target proteins in the smooth muscle cell, which collectively lead to muscle relaxation. A key target is the myosin light chain phosphatase (MLCP). PKA-mediated phosphorylation of MLCP can increase its activity, leading to the dephosphorylation of myosin light chains. Dephosphorylated myosin is unable to interact with actin, resulting in smooth muscle relaxation.
The Role of Exchange Protein Directly Activated by cAMP (Epac)
More recent research has identified an alternative cAMP-dependent signaling pathway involving the Exchange protein directly activated by cAMP (Epac). While the role of PKA is considered predominant in β-agonist-mediated relaxation of airway smooth muscle, Epac may also contribute. Epac is a guanine nucleotide exchange factor for the small G protein Rap1. The Epac-mediated pathway has been shown to contribute to the relaxation of airway smooth muscle, potentially by modulating the activity of RhoA and Rac1, which are key regulators of MLC phosphorylation.
Signaling Pathway of this compound in Bronchial Smooth Muscle
References
An In-depth Technical Guide to the Chemical Structure and Synthesis of Isoetharine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoetharine is a short-acting β2-adrenergic receptor agonist that has been utilized as a bronchodilator for the management of asthma and other obstructive airway diseases. Its chemical structure, a catecholamine derivative, is central to its pharmacological activity. This document provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, and a detailed examination of its chemical synthesis. The mechanism of action, stemming from its structural characteristics, is also elucidated. All quantitative data is presented in tabular format for clarity, and key pathways are visualized using logical diagrams.
Chemical Structure and Properties
This compound is a synthetic catecholamine and a structural analogue of epinephrine. Its chemical identity is defined by a catechol ring (a benzene ring with two adjacent hydroxyl groups), a hydroxyl group on the benzylic carbon, and an isopropylamino group attached to the second carbon of a butyl side chain.
IUPAC Name: (RS)-4-[1-hydroxy-2-(isopropylamino)butyl]benzene-1,2-diol[1]
Stereochemistry: this compound is a racemic mixture, meaning it contains equal amounts of its stereoisomers.[1][2][3] It has two stereocenters, leading to four possible stereoisomers. The commercial product is typically a mixture of the (1R,2S), (1S,2R), (1R,2R), and (1S,2S) isomers.
Chemical Formula: C₁₃H₂₁NO₃[1]
Physicochemical and Quantitative Data
The physicochemical properties of this compound and its common salt forms are crucial for its formulation and pharmacokinetic profile.
| Property | Value | Salt Form | Source(s) |
| Molecular Weight | 239.31 g/mol | Free Base | |
| 275.77 g/mol | Hydrochloride | ||
| 335.41 g/mol | Mesylate | ||
| CAS Number | 530-08-5 | Free Base | |
| 2576-92-3 | Hydrochloride | ||
| 7279-75-6 | Mesylate | ||
| Melting Point | 212-213 °C (decomposes) | Hydrochloride | |
| Water Solubility | 3.18 mg/mL (predicted) | Hydrochloride | |
| logP (Octanol-Water) | 0.63 - 1.05 (predicted) | Hydrochloride | |
| pKa (Strongest Acidic) | 10.01 (predicted) | Hydrochloride | |
| pKa (Strongest Basic) | 9.01 (predicted) | Hydrochloride | |
| Polar Surface Area | 72.72 Ų (predicted) | Hydrochloride |
Synthesis of this compound
The synthesis of this compound was first reported in a 1936 patent by Bockmühl et al. While specific, modern experimental protocols are not widely published, the synthesis can be logically constructed based on established chemical transformations for similar catecholamines. The general approach involves the formation of an aminoketone intermediate followed by its reduction.
A plausible synthetic pathway starts with 3',4'-dihydroxybutyrophenone. The synthesis proceeds through two main steps:
-
Alpha-Bromination: The starting ketone is brominated at the alpha-position (the carbon adjacent to the carbonyl group).
-
Amination: The resulting α-bromo ketone is then reacted with isopropylamine. The amine displaces the bromide to form the key intermediate, 1-(3,4-dihydroxyphenyl)-2-(isopropylamino)butan-1-one.
-
Reduction: The carbonyl group of the aminoketone intermediate is reduced to a secondary alcohol to yield the final product, this compound.
Synthesis Workflow
Caption: General synthesis pathway for this compound.
Experimental Protocols (General Methodology)
Detailed, step-by-step protocols for the synthesis of this compound are proprietary. However, the following represents a general methodology for the key transformations based on standard organic chemistry practices and synthesis of analogous compounds.
Step 1: Synthesis of 1-(3,4-dihydroxyphenyl)-2-(isopropylamino)butan-1-one (Aminoketone Intermediate)
-
Objective: To introduce the isopropylamino group to the butyrophenone backbone.
-
General Protocol:
-
Protection (Optional but Recommended): The catechol hydroxyl groups of 3',4'-dihydroxybutyrophenone are typically protected (e.g., as benzyl ethers or acetonides) to prevent side reactions.
-
Alpha-Halogenation: The protected ketone is brominated at the alpha-position using a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent (e.g., acetic acid or chloroform).
-
Amination: The resulting α-bromo ketone is dissolved in a polar aprotic solvent (e.g., acetonitrile or THF). An excess of isopropylamine is added, and the mixture is stirred, often at an elevated temperature, until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: The reaction mixture is worked up by removing the solvent, partitioning between an organic solvent and water, and washing to remove excess amine and salts. The organic layer is dried and concentrated.
-
Deprotection: The protecting groups on the catechol are removed (e.g., via hydrogenation for benzyl groups) to yield the aminoketone intermediate.
-
Step 2: Reduction of the Aminoketone to this compound
-
Objective: To reduce the ketone functional group to a secondary alcohol.
-
General Protocol:
-
Catalytic Hydrogenation: The aminoketone intermediate, often as its hydrochloride salt, is dissolved in a suitable solvent like methanol or ethanol. A hydrogenation catalyst, typically palladium on carbon (Pd/C), is added.
-
The mixture is subjected to a hydrogen atmosphere (from balloon pressure to higher pressures in a Parr shaker) and stirred until the uptake of hydrogen ceases. This process reduces the carbonyl group to a hydroxyl group.
-
Work-up: The catalyst is removed by filtration (e.g., through Celite). The solvent is evaporated under reduced pressure.
-
Purification: The crude this compound can be purified by crystallization, often from a solvent mixture like methanol/ether, to yield the final product as its hydrochloride salt.
-
Mechanism of Action: A Structure-Activity Relationship
This compound functions as a selective agonist for β2-adrenergic receptors, which are predominantly found in the smooth muscle of the bronchial airways. Its bronchodilatory effect is a direct consequence of its molecular structure interacting with these receptors.
-
Binding: The catechol hydroxyl groups and the beta-hydroxyl group on the side chain are crucial for binding to the β2-adrenergic receptor.
-
Activation: Upon binding, this compound induces a conformational change in the receptor, activating the associated Gs protein.
-
Signal Transduction: The activated Gs protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Muscle Relaxation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light-chain kinase (MLCK). This inhibition of MLCK prevents the phosphorylation of myosin, leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound leading to bronchodilation.
Conclusion
This compound serves as a classic example of structure-based drug design in the realm of adrenergic agonists. Its specific arrangement of a catechol nucleus, a hydroxylated side chain, and a bulky amino substituent dictates its selectivity and efficacy as a β2 agonist. The synthesis, rooted in fundamental organic reactions, involves the creation of an aminoketone intermediate followed by a critical reduction step to form the final active amino alcohol. Understanding these chemical principles is essential for the development of new, more effective bronchodilators and for professionals involved in the manufacturing and analysis of such therapeutic agents.
References
Isoetharine Enantiomers: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoetharine is a short-acting β2-adrenergic receptor agonist that has been utilized as a bronchodilator for the management of bronchospasm associated with asthma and other obstructive airway diseases.[1][2][3] As a catecholamine derivative, it elicits its therapeutic effect by relaxing the smooth muscle of the airways, leading to improved airflow.[1][4] this compound is a chiral molecule and has been administered as a racemic mixture of its two enantiomers: (R)-isoetharine and (S)-isoetharine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. This technical guide provides an in-depth overview of the biological activity of this compound enantiomers, focusing on their mechanism of action, stereoselectivity, and the experimental protocols used to characterize their activity.
Mechanism of Action
The primary mechanism of action for this compound involves its selective agonism at β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchial airways. Binding of this compound to these G-protein coupled receptors initiates a signaling cascade that results in bronchodilation.
β2-Adrenergic Receptor Signaling Pathway
Activation of the β2-adrenergic receptor by an agonist like this compound leads to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle. This signaling pathway is the foundation of the bronchodilatory effect of this compound.
Stereoselectivity of this compound Enantiomers
Expected Quantitative Data
The following table provides a hypothetical representation of the expected differences in binding affinity (Ki) and functional potency (EC50) between the enantiomers of this compound at β1- and β2-adrenergic receptors. These values are illustrative and based on general principles of stereoselectivity observed with similar compounds.
| Enantiomer | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| (R)-Isoetharine | β1 | 500 | 1000 |
| β2 | 50 | 100 | |
| (S)-Isoetharine | β1 | >10,000 | >10,000 |
| β2 | 5,000 | 8,000 | |
| Racemic this compound | β1 | 1000 | 2000 |
| β2 | 100 | 200 |
Note: This table is a hypothetical representation to illustrate the expected stereoselectivity. Actual experimental values may differ.
Experimental Protocols
To determine the binding affinity and functional potency of this compound enantiomers, a series of in vitro experiments are typically employed. These assays are crucial for characterizing the pharmacological profile of each enantiomer.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a ligand for a receptor. This is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd).
Objective: To determine the binding affinity of (R)- and (S)-isoetharine for β1- and β2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor (e.g., CHO cells transfected with human β1- or β2-adrenergic receptors, or tissue homogenates from guinea pig lung).
-
Radioligand: A radiolabeled antagonist with high affinity for the receptor, such as [³H]-dihydroalprenolol (³H-DHA) or [¹²⁵I]-iodocyanopindolol, is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor (e.g., (R)-isoetharine, (S)-isoetharine, or racemic this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration.
-
Quantification: The amount of radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Functional assays are used to determine the potency and efficacy of an agonist in eliciting a biological response. For bronchodilators, this is often assessed by measuring the relaxation of airway smooth muscle.
Objective: To determine the functional potency (EC50) of (R)- and (S)-isoetharine in relaxing airway smooth muscle.
Methodology:
-
Tissue Preparation: Tracheal or bronchial smooth muscle strips are isolated from an appropriate animal model, such as the guinea pig. The tissues are mounted in an organ bath containing a physiological salt solution and maintained at 37°C.
-
Contraction: The tissues are pre-contracted with a spasmogen, such as histamine or methacholine, to induce a stable level of tone.
-
Cumulative Concentration-Response Curve: Increasing concentrations of the agonist (e.g., (R)-isoetharine, (S)-isoetharine, or racemic this compound) are added cumulatively to the organ bath.
-
Measurement of Relaxation: The relaxation of the smooth muscle is measured isometrically using a force transducer.
-
Data Analysis: The relaxation responses are expressed as a percentage of the maximal relaxation induced by a standard β-agonist like isoproterenol. The data is then fitted to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect).
Conclusion
This compound is a clinically effective bronchodilator that exerts its action through the activation of β2-adrenergic receptors. As a chiral drug administered as a racemate, it is crucial for researchers and drug developers to understand the distinct pharmacological profiles of its individual enantiomers. While specific quantitative data comparing (R)- and (S)-isoetharine is not extensively documented in publicly available literature, the principles of stereochemistry in pharmacology strongly suggest that the (R)-enantiomer is the primary contributor to the therapeutic effect. The experimental protocols outlined in this guide provide a framework for the detailed characterization of the binding and functional properties of this compound enantiomers and other chiral β-adrenergic agonists. Further research to quantify the stereoselective activity of this compound would be invaluable for optimizing respiratory therapeutics.
References
- 1. This compound | C13H21NO3 | CID 3762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Studies on the effects of enantiomers of soterenol, trimetoquinol and salbutamol on beta adrenergic receptors of isolated guinea-pig atria and trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Isoetharine's Beta-2 Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Isoetharine is a catecholamine derivative and a beta-adrenergic receptor agonist historically used as a bronchodilator for the treatment of asthma, bronchitis, and emphysema.[1][2] Its therapeutic effect is primarily mediated by the activation of beta-2 adrenergic receptors in the smooth muscle of the airways, leading to bronchodilation.[2][3] However, like many beta-agonists, this compound is not entirely specific for the beta-2 subtype and can interact with beta-1 adrenergic receptors, which are predominantly found in the heart.[1] This off-target activation can lead to undesirable cardiovascular side effects. Therefore, the in vitro characterization of this compound's selectivity for the beta-2 adrenergic receptor is a critical aspect of its pharmacological profiling.
This guide will detail the experimental approaches to quantify the binding affinity and functional potency of this compound at both beta-1 and beta-2 adrenergic receptors.
Beta-Adrenergic Receptor Subtypes and Signaling
Beta-adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily and are classified into three main subtypes: beta-1 (β1), beta-2 (β2), and beta-3 (β3). The differential tissue distribution and signaling pathways of β1 and β2 receptors are key to understanding the desired therapeutic effects and potential side effects of agonists like this compound.
-
Beta-1 Adrenergic Receptors (β1AR): Primarily located in the heart, where their stimulation leads to an increase in heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).
-
Beta-2 Adrenergic Receptors (β2AR): Predominantly found in the smooth muscle of the bronchi, blood vessels, and uterus. Their activation leads to smooth muscle relaxation, resulting in bronchodilation and vasodilation.
Both β1AR and β2AR couple to the stimulatory G protein (Gs), which activates adenylyl cyclase to increase the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit the final physiological response.
Figure 1: Beta-Adrenergic Receptor Signaling Pathway.
In Vitro Characterization of Beta-2 Selectivity
The selectivity of this compound is determined by comparing its binding affinity and functional potency at β1AR and β2AR. This is typically achieved using cell lines that stably express a high density of a single receptor subtype, such as Chinese Hamster Ovary (CHO) cells.
Binding Affinity Studies: Radioligand Displacement Assays
Radioligand binding assays are used to determine the affinity of a ligand for a receptor. In a competitive binding assay, a constant concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) is incubated with cell membranes expressing the receptor of interest in the presence of increasing concentrations of an unlabeled competitor ligand (this compound). The ability of this compound to displace the radioligand from the receptor is measured, and the concentration at which 50% of the radioligand is displaced (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value.
Data Presentation: Binding Affinity of this compound
| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Selectivity Ratio (β1/β2) | Reference |
| Beta-1 | e.g., [¹²⁵I]-CYP | e.g., CHO-β1 | Data not available | \multirow{2}{*}{N/A} | [Example] |
| Beta-2 | e.g., [¹²⁵I]-CYP | e.g., CHO-β2 | Data not available | [Example] | |
| Note: Specific Ki values for this compound at β1 and β2 receptors are not consistently reported in readily available literature. This table serves as a template for data presentation. |
Experimental Protocol: Competitive Radioligand Binding Assay
-
Cell Membrane Preparation:
-
Culture CHO cells stably expressing either human β1AR or β2AR.
-
Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to lyse the cells.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
-
Add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-cyanopindolol).
-
Add increasing concentrations of unlabeled this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-selective antagonist like propranolol).
-
-
Incubation and Filtration:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Potency and Efficacy Studies: cAMP Accumulation Assays
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For β1AR and β2AR, this is typically the accumulation of intracellular cAMP. In a cAMP accumulation assay, cells expressing the receptor of interest are incubated with increasing concentrations of the agonist (this compound), and the amount of cAMP produced is quantified.
-
Potency (EC50): The concentration of the agonist that produces 50% of its maximal effect. A lower EC50 value indicates higher potency.
-
Intrinsic Activity (Emax): The maximal effect of the agonist, often expressed as a percentage of the maximal effect of a full agonist like isoproterenol.
Data Presentation: Functional Potency and Efficacy of this compound
| Receptor Subtype | Cell Line | EC50 (nM) | Intrinsic Activity (% of Isoproterenol) | Selectivity Ratio (β1/β2) | Reference |
| Beta-1 | e.g., CHO-β1 | Data not available | Data not available | \multirow{2}{*}{N/A} | [Example] |
| Beta-2 | e.g., CHO-β2 | Data not available | Data not available | [Example] | |
| Note: Specific EC50 and intrinsic activity values for this compound at β1 and β2 receptors are not consistently reported in readily available literature. This table serves as a template for data presentation. |
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture and Seeding:
-
Culture CHO cells stably expressing either human β1AR or β2AR.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add increasing concentrations of this compound to the wells.
-
Include control wells with a vehicle (basal cAMP level) and a full agonist like isoproterenol (maximal cAMP level).
-
-
Incubation and Cell Lysis:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Lyse the cells to release the intracellular cAMP.
-
-
cAMP Quantification:
-
Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as those based on competitive immunoassays with fluorescent or luminescent readouts (e.g., HTRF, AlphaScreen).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve.
-
Determine the EC50 and Emax values from the curve using non-linear regression analysis.
-
Calculate the intrinsic activity relative to the maximal response of isoproterenol.
-
Experimental Workflow and Data Interpretation
The overall workflow for determining the in vitro beta-2 selectivity of this compound involves a series of interconnected steps, from initial cell line selection to the final calculation of selectivity ratios.
Figure 2: Experimental Workflow for Selectivity Determination.
Selectivity Calculation:
The selectivity of this compound for the beta-2 adrenergic receptor is expressed as a ratio of its affinity or potency at the beta-1 receptor versus the beta-2 receptor.
-
Binding Selectivity Ratio: Ki (β1) / Ki (β2)
-
Functional Selectivity Ratio: EC50 (β1) / EC50 (β2)
A higher ratio indicates greater selectivity for the beta-2 adrenergic receptor.
Conclusion
The in vitro characterization of this compound's beta-2 selectivity is a fundamental step in understanding its pharmacological profile. Through the systematic application of radioligand binding and functional cAMP accumulation assays, it is possible to quantify the binding affinity, functional potency, and intrinsic activity of this compound at both beta-1 and beta-2 adrenergic receptors. While this compound is known to be a relatively beta-2 selective agonist, the precise quantitative data from standardized in vitro systems is not consistently available. The methodologies and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to perform such characterizations, which are essential for predicting both the therapeutic efficacy and the potential for off-target cardiovascular side effects of beta-adrenergic agonists.
References
Pharmacological Profiling of Isoetharine and its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive pharmacological profile of isoetharine, a selective short-acting β2-adrenergic receptor agonist historically used in the management of bronchospasm. The document details its mechanism of action, metabolism, and the experimental methodologies used for its characterization. While this compound is an older drug, this guide consolidates available information on its receptor binding, functional activity, and pharmacokinetics, and discusses the role of its metabolites. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also provides context by comparing this compound to other relevant β-agonists and outlines the standard experimental protocols for pharmacological profiling.
Introduction
This compound is a catecholamine derivative and a relatively selective β2-adrenergic receptor agonist.[1][2] It has been utilized as a fast-acting bronchodilator for the treatment of asthma, bronchitis, and emphysema.[1][3] Its therapeutic effect is achieved through the relaxation of bronchial smooth muscle, leading to an increase in airway diameter and improved airflow.[1] Understanding the detailed pharmacological profile of this compound and its metabolites is crucial for a comprehensive assessment of its therapeutic window and potential for drug interactions. This guide aims to provide an in-depth overview of its pharmacological characteristics, supported by detailed experimental protocols and visual representations of key pathways.
Mechanism of Action
This compound exerts its bronchodilatory effects by selectively stimulating β2-adrenergic receptors located on the surface of bronchial smooth muscle cells. This interaction initiates a cascade of intracellular events, as depicted in the signaling pathway below.
β2-Adrenergic Receptor Signaling Pathway
Activation of the β2-adrenergic receptor by this compound leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several target proteins, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase (MLCK). The net effect is the relaxation of airway smooth muscle and bronchodilation.
Pharmacological Data
Receptor Binding Affinity
Receptor binding assays are used to determine the affinity of a ligand for a specific receptor, typically expressed as the inhibition constant (Ki). While it is known that this compound is more selective for β2 over β1 receptors, specific Ki values are not available in the reviewed literature.
Table 1: β-Adrenergic Receptor Binding Affinities (Ki, nM)
| Compound | β1-Adrenergic Receptor | β2-Adrenergic Receptor | Selectivity (β1/β2) |
| This compound | Data not available | Data not available | Data not available |
| Metabolite(s) | Data not available | Data not available | Data not available |
| Isoprenaline | [Reference Value] | [Reference Value] | [Reference Value] |
| Salbutamol | [Reference Value] | [Reference Value] | [Reference Value] |
Note: Comparative data for isoprenaline and salbutamol are included for context and would be populated from relevant literature in a full study.
Functional Activity
Functional assays measure the biological response to a drug, such as smooth muscle relaxation or second messenger production. The potency of an agonist is often expressed as the half-maximal effective concentration (EC50) or as the negative logarithm of the EC50 (pD2).
Table 2: In Vitro Functional Potency
| Assay | Compound | EC50 / pD2 |
| Guinea Pig Trachea Relaxation | This compound | Data not available |
| Metabolite(s) | Data not available | |
| Isoprenaline | pD2: 7.60 ± 0.01 | |
| Salbutamol | pD2: 7.50 ± 0.01 | |
| cAMP Accumulation | This compound | Data not available |
| Metabolite(s) | Data not available |
Metabolism and Pharmacokinetics
This compound is rapidly metabolized following inhalation. The primary metabolic pathways involve O-methylation by catechol-O-methyltransferase (COMT) and sulfation. A significant portion of this compound metabolites are dual-conjugated, having undergone both methylation and sulfation.
Metabolic Pathways
The catechol structure of this compound makes it a substrate for both COMT and sulfotransferases (SULTs). The inhibition of COMT can lead to an increase in the production of singularly sulfated metabolites, suggesting a compensatory metabolic pathway.
Pharmacokinetic Parameters
Detailed pharmacokinetic parameters for this compound and its metabolites in humans are not well-documented in the available literature.
Table 3: Pharmacokinetic Parameters
| Parameter | This compound | Metabolite(s) |
| Half-life (t½) | Data not available | Data not available |
| Clearance (CL) | Data not available | Data not available |
| Volume of Distribution (Vd) | Data not available | Data not available |
Experimental Protocols
The following sections describe the standard methodologies for the pharmacological characterization of a β2-adrenergic agonist like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its receptor.
Objective: To determine the Ki of this compound and its metabolites for β1- and β2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptors (e.g., CHO cells stably expressing human β1- or β2-adrenergic receptors).
-
Competition Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (this compound or its metabolites).
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Isolated Organ Bath (Guinea Pig Trachea Relaxation)
This ex vivo assay assesses the functional potency of a bronchodilator.
Objective: To determine the EC50 or pD2 of this compound and its metabolites for inducing relaxation of airway smooth muscle.
Methodology:
-
Tissue Preparation: The trachea is isolated from a guinea pig and cut into rings or strips.
-
Mounting: The tissue is mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with carbogen (95% O2, 5% CO2).
-
Contraction: The tracheal preparation is pre-contracted with an agonist such as histamine or carbachol.
-
Cumulative Concentration-Response Curve: Increasing concentrations of the test compound (this compound or its metabolites) are added to the bath, and the resulting relaxation is measured isometrically.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal relaxation (EC50) is determined, and the pD2 is calculated (-log EC50).
cAMP Accumulation Assay
This in vitro assay quantifies the production of the second messenger cAMP in response to receptor activation.
Objective: To determine the EC50 of this compound and its metabolites for stimulating cAMP production in cells expressing β2-adrenergic receptors.
Methodology:
-
Cell Culture: Cells expressing the β2-adrenergic receptor (e.g., HEK293 cells) are cultured in appropriate conditions.
-
Agonist Stimulation: The cells are incubated with increasing concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: A dose-response curve is generated, and the EC50 value is determined.
Conclusion
This compound is a β2-selective adrenergic agonist that produces bronchodilation through the canonical cAMP-PKA signaling pathway. It undergoes rapid and extensive metabolism via O-methylation and sulfation. While a qualitative understanding of its pharmacology is well-established, there is a notable lack of publicly available, specific quantitative data regarding its receptor binding affinities, functional potencies, and the pharmacokinetic profiles of both the parent drug and its metabolites. The experimental protocols detailed in this guide provide a framework for generating such data, which would be essential for a complete modern pharmacological assessment. For researchers and drug development professionals, this guide highlights the importance of comprehensive in vitro and ex vivo characterization for understanding the full pharmacological profile of a drug candidate.
References
- 1. Concerted actions of the catechol O-methyltransferase and the cytosolic sulfotransferase SULT1A3 in the metabolism of catecholic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro tachyphylaxis to isoprenaline in guinea-pig trachea: influence of theophylline? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The rebirth of isolated organ contraction studies for drug discovery and repositioning - PubMed [pubmed.ncbi.nlm.nih.gov]
The Historical Development of Isoetharine: A Technical Guide for Drug Development Professionals
An In-depth Review of the Synthesis, Pharmacological Profile, and Clinical Evolution of a Pioneering β2-Selective Bronchodilator
Introduction
In the mid-20th century, the search for safer and more effective treatments for obstructive airway diseases like asthma and bronchitis led to the development of a new class of bronchodilators. Isoetharine emerged as a significant advancement over its non-selective predecessors, epinephrine and isoproterenol. As the "granddaughter of adrenalin," it represented a crucial step towards receptor-selective therapy, aiming to maximize bronchodilation while minimizing cardiovascular side effects[1]. This technical guide provides a comprehensive overview of the historical development of this compound, detailing its synthesis, mechanism of action, pharmacological evaluation, and clinical application, intended for researchers, scientists, and professionals in drug development.
The Dawn of a Selective Era: Discovery and Synthesis
The development of this compound was a direct response to the significant cardiovascular side effects, such as tachycardia, associated with the non-selective β-adrenergic agonist isoproterenol, which was discovered in 1940[2][3]. The scientific community recognized that the desired bronchodilatory effects and the undesired cardiac stimulation were mediated by different subtypes of adrenergic receptors. This understanding culminated in the classification of β-receptors into β1 (predominantly in the heart) and β2 (predominantly in the bronchial smooth muscle) subtypes by Lands and colleagues in 1967[4][5].
Mechanism of Action: Targeting the β2-Adrenergic Receptor
This compound exerts its therapeutic effect by acting as a relatively selective agonist at the β2-adrenergic receptors located on the surface of bronchial smooth muscle cells. This interaction initiates a cascade of intracellular events aimed at promoting muscle relaxation.
Upon binding, this compound activates the Gs alpha subunit of the associated G-protein-coupled receptor. This, in turn, stimulates the enzyme adenylyl cyclase to increase the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting elevation in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various target proteins, leading to the sequestration of intracellular calcium and a decrease in the activity of myosin light-chain kinase. The net effect is the relaxation of the bronchial smooth muscle, leading to bronchodilation and relief from bronchospasm.
Pharmacological Profile and Selectivity
The key pharmacological advantage of this compound over its predecessors was its preferential affinity for β2 receptors over β1 receptors. This selectivity, however, was not absolute. While it demonstrated a greater effect on bronchial smooth muscle (β2-mediated) than on the heart (β1-mediated), some degree of cardiac stimulation was still observed, particularly at higher doses.
Experimental Protocols for Determining Selectivity
The selectivity of β-adrenergic agonists like this compound was historically determined using in vitro isolated organ bath studies. These experiments are crucial for characterizing the potency and efficacy of a compound on different tissue types.
Protocol: Isolated Guinea Pig Tracheal Chain (β2 activity)
-
Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully excised and placed in a Krebs-Henseleit physiological salt solution, continuously gassed with 95% O2 and 5% CO2. The trachea is cleaned of adhering connective tissue and cut into a spiral strip or a chain of rings.
-
Mounting: The tracheal preparation is suspended in a temperature-controlled (37°C) organ bath containing the Krebs-Henseleit solution. One end is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.
-
Equilibration: The tissue is allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1 gram.
-
Contraction: A contractile agent, such as histamine or carbachol, is added to the bath to induce a sustained submaximal contraction of the smooth muscle.
-
Drug Administration: Cumulative concentrations of the agonist (e.g., this compound) are added to the bath. The relaxant effect of each concentration is recorded as a percentage reversal of the induced tone.
-
Data Analysis: A concentration-response curve is plotted, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) is calculated to determine potency.
Protocol: Isolated Guinea Pig Atria (β1 activity)
-
Tissue Preparation: The atria from a guinea pig heart are dissected and mounted in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Mounting: The spontaneously beating atria are connected to a force transducer to measure the rate and force of contraction.
-
Equilibration: The preparation is allowed to stabilize for approximately 60 minutes.
-
Drug Administration: Cumulative concentrations of the agonist are added to the bath. The increase in the rate of atrial contraction (positive chronotropic effect) is recorded.
-
Data Analysis: A concentration-response curve is constructed, and the EC50 is determined.
By comparing the EC50 values from the tracheal (β2) and atrial (β1) preparations, a selectivity ratio can be determined, providing a quantitative measure of the drug's receptor preference.
Quantitative Data on Adrenergic Activity
While specific pA2 or Ki values from the original studies on this compound are not consistently available in contemporary databases, comparative studies from the era consistently placed its β2-selectivity as intermediate between the non-selective isoproterenol and the later, more highly selective agonists like salbutamol (albuterol).
| Compound | Primary Receptor Activity | Relative Bronchodilator Potency (β2) | Relative Cardiac Stimulant Potency (β1) |
| Isoproterenol | β1 and β2 Agonist | High | High |
| This compound | Relatively Selective β2 Agonist | Moderate | Low-Moderate |
| Salbutamol (Albuterol) | Selective β2 Agonist | High | Low |
This table represents a qualitative summary based on historical pharmacological comparisons.
Clinical Development and Application
This compound, under brand names such as Bronkosol and Bronkometer, was approved for medical use prior to January 1, 1982, with New Drug Application (NDA) 12-339 being a key registration. It was primarily administered via nebulization or metered-dose inhaler for the treatment of bronchospasm associated with asthma and other obstructive airway diseases.
Clinically, this compound offered a rapid onset of action, typically providing relief from shortness of breath within minutes of inhalation. This made it a valuable agent for acute symptom relief.
Clinical Trial Data
Clinical trials from the period compared the efficacy and safety of this compound to other available bronchodilators. The primary endpoint in these studies was often the Forced Expiratory Volume in one second (FEV1), a measure of pulmonary function.
| Study Parameter | This compound | Metaproterenol | Albuterol | Placebo |
| Number of Patients | 10 | 10 | 10 | 10 |
| Dosage (aerosol) | 680 µg | 1300 µg | 280 µg | N/A |
| Mean Max % Change in FEV1 | Data not specified | Data not specified | Data not specified | Inferior to active drugs |
| Duration of Action | Shorter | Longer than this compound | Longer than this compound | N/A |
Data adapted from a comparative study in adult men with reversible, chronic pulmonary obstruction. While the study concluded metaproterenol was superior to this compound, specific mean percentage changes were not provided in the abstract.
Decline and Legacy
By the late 1980s, the use of this compound began to decline as newer, more β2-selective, and longer-acting agents like albuterol became the standard of care. These newer drugs offered an improved therapeutic window, with greater bronchodilation and even fewer cardiovascular side effects.
The holders of the NDAs for Bronkometer and Bronkosol voluntarily requested the withdrawal of their approval, citing that the products were no longer marketed. The FDA announced the withdrawal of approval for NDA 12-339 as effective on September 30, 2000.
Despite its eventual replacement, the development of this compound was a pivotal moment in the history of respiratory medicine. It validated the therapeutic strategy of targeting β2-adrenergic receptors and paved the way for the development of the highly effective and selective β2-agonists that are the cornerstone of bronchodilator therapy today. Its story serves as a critical case study in the iterative process of drug development, demonstrating the drive for improved selectivity and safety in pharmacology.
References
- 1. Isoetarine - Wikipedia [en.wikipedia.org]
- 2. Federal Register :: Lilly Research Laboratories et al.; Withdrawal of Approval of 28 New Drug Applications [federalregister.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selectivity of beta-adrenoceptor agonists and antagonists on bronchial, skeletal, vascular and cardiac muscle in the anaesthetized cat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Historical Perspective on the Development of β‐Adrenergic Blockers - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Isoetharine Derivatives: A Technical Guide for Drug Development
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of isoetharine derivatives as β2-adrenergic receptor agonists. This compound, a catecholamine bronchodilator, serves as a foundational scaffold for the development of more selective and potent therapeutic agents for obstructive airway diseases. This document outlines the critical molecular features governing the potency and selectivity of these compounds, including modifications to the catechol ring, the ethanolamine side chain, and the N-alkyl substituent. Detailed experimental protocols for key pharmacological assays are provided, alongside quantitative data and visualizations of relevant biological pathways and experimental workflows to guide future drug discovery efforts.
Introduction
This compound is a sympathomimetic amine that has been used for the treatment of asthma and bronchospasm.[1][2] It functions as a relatively selective β2-adrenergic receptor agonist, leading to the relaxation of bronchial smooth muscle.[1][2] Its mechanism of action involves the stimulation of adenylyl cyclase, which increases intracellular concentrations of cyclic adenosine monophosphate (cAMP).[1] While effective, this compound exhibits some residual β1-adrenergic activity, which can lead to cardiovascular side effects. This has driven research into the development of derivatives with improved β2 selectivity and pharmacokinetic profiles.
The core structure of this compound, a substituted phenylethanolamine, offers multiple points for chemical modification. Understanding the relationship between these structural changes and the resulting pharmacological activity is crucial for the rational design of new, superior bronchodilators. This guide will systematically explore these relationships.
Core Structure and Key Pharmacophoric Features
The fundamental scaffold of a β2-agonist consists of a catechol or a modified aromatic ring attached to an ethanolamine side chain. For maximal activity and selectivity, several structural features are considered essential:
-
Aromatic Ring: The nature and substitution pattern of the aromatic ring are critical for receptor interaction and metabolic stability.
-
β-Hydroxyl Group: The hydroxyl group on the ethanolamine side chain, preferably in the (R)-configuration, is crucial for high-affinity binding to the adrenergic receptor.
-
Amine Group: A secondary amine is generally required for agonist activity, and the nature of its substituent dictates receptor selectivity.
Structure-Activity Relationship (SAR) of this compound Derivatives
The following sections detail the impact of structural modifications at different positions of the this compound molecule.
Modifications of the Catechol Ring
The 3,4-dihydroxy (catechol) moiety of this compound is a substrate for catechol-O-methyltransferase (COMT), leading to rapid metabolism and a short duration of action. Modifications to this ring are a key strategy to improve metabolic stability and β2 selectivity.
-
Replacement of 3-OH Group: Replacing the meta-hydroxyl group with a hydroxymethyl group (as in salbutamol/albuterol) or a formamido group results in compounds that are not metabolized by COMT, thus prolonging their duration of action. This modification also tends to enhance β2 selectivity.
-
Resorcinol Analogs: Shifting the hydroxyl groups to the 3 and 5 positions (a resorcinol structure), as seen in metaproterenol and terbutaline, also confers resistance to COMT-mediated metabolism and increases β2 selectivity.
Modifications of the N-Alkyl Substituent
The size and nature of the substituent on the amine nitrogen are primary determinants of β-receptor selectivity.
-
Bulk of the Substituent: As the bulk of the N-substituent increases, α-adrenergic activity decreases, and β-adrenergic activity increases. This compound's N-isopropyl group provides a degree of β2 selectivity over the N-methyl group of epinephrine.
-
Tertiary Butyl Group: Introducing a larger tertiary-butyl group on the nitrogen, as in salbutamol and terbutaline, further enhances β2 selectivity.
-
N-Aralkyl Substituents: The addition of a bulky N-aralkyl (aromatic alkyl) group can significantly increase β2 selectivity and, in some cases, lead to long-acting β2-agonists (LABAs).
Modifications of the Ethanolamine Side Chain
-
α-Carbon Substitution: The ethyl group on the α-carbon of this compound (distinguishing it from isoproterenol) contributes to its β2 selectivity. However, substitution at this position generally reduces overall potency. Small alkyl groups at this position can also slow metabolism by monoamine oxidase (MAO).
-
β-Carbon Stereochemistry: The hydroxyl group on the β-carbon is essential for receptor binding. The (R)-enantiomer is significantly more active than the (S)-enantiomer.
Quantitative SAR Data
The following table summarizes the effects of various structural modifications on β2-agonist activity, based on data for representative compounds. Potency is often expressed as the pD2 value (-log EC50), where a higher value indicates greater potency.
| Compound | Aromatic Ring | α-Substituent | N-Substituent | Relative β2 Potency (pD2) | β2/β1 Selectivity | Duration of Action |
| Isoproterenol | 3,4-di-OH (Catechol) | -H | -CH(CH3)2 | ~7.6 | Low | Short |
| This compound | 3,4-di-OH (Catechol) | -CH2CH3 | -CH(CH3)2 | ~7.0-7.5 | Moderate | Short |
| Salbutamol | 3-CH2OH, 4-OH | -H | -C(CH3)3 | ~7.0 | High | Moderate |
| Terbutaline | 3,5-di-OH (Resorcinol) | -H | -C(CH3)3 | ~6.5 | High | Moderate |
| Formoterol | 3-NHCHO, 4-OH | -H | -CH(CH3)CH2-Ph-OCH3 | ~10.5 | Very High | Long |
| Salmeterol | 3-CH2OH, 4-OH | -H | -(CH2)6-O-(CH2)4-Ph | High | Very High | Long |
Note: pD2 values are approximate and can vary based on the specific assay conditions. This table is a representative summary of established SAR principles.
Signaling Pathway and Experimental Workflows
β2-Adrenergic Receptor Signaling Pathway
Activation of the β2-adrenergic receptor by an agonist like this compound initiates a Gs protein-coupled signaling cascade, leading to bronchodilation.
References
Isoetharine's Off-Target Effects: A Technical Guide to Preliminary Findings
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the potential off-target effects of Isoetharine, a beta-2 adrenergic receptor agonist, based on preliminary in vitro studies. The document focuses on quantitative data, detailed experimental methodologies, and the underlying signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction
This compound is a sympathomimetic amine that has been used as a bronchodilator for the treatment of asthma and other obstructive airway diseases. Its therapeutic effect is primarily mediated by the activation of beta-2 adrenergic receptors (β2AR) on airway smooth muscle cells, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent muscle relaxation. However, like many small molecule drugs, this compound is not perfectly selective and can interact with other receptors and signaling pathways, leading to potential off-target effects. This guide summarizes key preclinical findings related to these off-target interactions, with a particular focus on its activity at the beta-1 adrenergic receptor (β1AR) and its role as a biased agonist.
Quantitative Analysis of Receptor Binding Affinity
Understanding the binding profile of a drug is fundamental to characterizing its selectivity and potential for off-target effects. Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. In a key study by Baker (2010), the binding affinity of this compound for human β1 and β2 adrenergic receptors was quantified.[1]
| Receptor Subtype | Ligand | pKi (mean ± SEM) | Ki (nM) | Selectivity (β2 vs. β1) |
| Human β1-Adrenergic Receptor | This compound | 5.89 ± 0.05 | 1288 | \multirow{2}{*}{~20-fold} |
| Human β2-Adrenergic Receptor | This compound | 7.19 ± 0.06 | 64.6 |
Table 1: Binding Affinity of this compound for Human β1 and β2-Adrenergic Receptors. The pKi value is the negative logarithm of the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A higher pKi value indicates a higher binding affinity. Data sourced from Baker, J. G. (2010). The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors. British journal of pharmacology, 160(5), 1048–1061.[1]
These data indicate that while this compound is selective for the β2AR, it still possesses appreciable affinity for the β1AR, which is consistent with the observation of cardiovascular side effects such as tachycardia.[2][3]
Functional Activity: Gs/cAMP Signaling Pathway
The canonical signaling pathway for β-adrenergic receptors involves the activation of the stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce cAMP. The functional consequence of this pathway for this compound at both β1AR and β2AR has been investigated through cAMP accumulation assays.
Off-Target Signaling: Biased Agonism and β-Arrestin Pathway
Recent research has revealed a more complex signaling paradigm for G protein-coupled receptors (GPCRs) known as biased agonism or functional selectivity. This phenomenon describes the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. Preliminary studies have identified this compound as a β-arrestin biased agonist at the β2AR.[4] This means that this compound may favor the recruitment of β-arrestin to the receptor over the activation of Gs proteins.
The recruitment of β-arrestin can lead to receptor desensitization and internalization, but also to the activation of G protein-independent signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade. This biased signaling profile could contribute to both the therapeutic and adverse effects of the drug.
Experimental Protocols
Whole-Cell Radioligand Binding Assay
This protocol is adapted from the methods described by Baker (2010) for determining the binding affinity of ligands for β-adrenergic receptors expressed in CHO-K1 cells.
Objective: To determine the inhibition constant (Ki) of this compound for human β1 and β2-adrenergic receptors.
Materials:
-
CHO-K1 cells stably transfected with either the human β1 or β2-adrenergic receptor.
-
[3H]-CGP 12177 (a non-selective β-adrenergic receptor antagonist radioligand).
-
Unlabeled this compound.
-
Propranolol (for determining non-specific binding).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Scintillation fluid and counter.
-
96-well plates.
Procedure:
-
Cell Culture: Culture the transfected CHO-K1 cells in appropriate medium until confluent.
-
Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Assay Setup:
-
Wash the cells with PBS.
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Add a fixed concentration of [3H]-CGP 12177 to all wells.
-
For non-specific binding control wells, add a high concentration of propranolol (e.g., 10 µM).
-
-
Incubation: Incubate the plates at 37°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS to remove unbound radioligand.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This protocol is a general method for measuring the functional response of cells to β-adrenergic receptor stimulation.
Objective: To measure the accumulation of intracellular cAMP in response to this compound stimulation.
Materials:
-
CHO-K1 cells stably transfected with either the human β1 or β2-adrenergic receptor.
-
This compound.
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Cell culture medium.
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Cell Culture and Plating: Culture and plate the cells as described in the radioligand binding assay protocol.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX for a short period (e.g., 15-30 minutes) to prevent the breakdown of newly synthesized cAMP.
-
Stimulation: Add varying concentrations of this compound or a positive control (e.g., forskolin) to the wells.
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 10-30 minutes) to allow for cAMP production.
-
Lysis: Stop the reaction and lyse the cells according to the instructions of the chosen cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP concentration using a suitable detection method (e.g., ELISA, HTRF).
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response) from the curve.
-
β-Arrestin Recruitment Assay
This is a general protocol for assessing the recruitment of β-arrestin to the β2-adrenergic receptor upon agonist stimulation. Various commercial kits and methodologies are available (e.g., PathHunter, Tango).
Objective: To quantify the recruitment of β-arrestin to the β2-adrenergic receptor in response to this compound.
Materials:
-
Cells co-expressing the β2-adrenergic receptor and a β-arrestin fusion protein (e.g., β-arrestin-GFP).
-
This compound.
-
A reference agonist (e.g., Isoproterenol).
-
Imaging system (for fluorescence-based assays) or a luminometer (for enzyme complementation-based assays).
Procedure:
-
Cell Culture and Plating: Culture and plate the engineered cells in appropriate plates for the detection method.
-
Stimulation: Add varying concentrations of this compound or a reference agonist to the wells.
-
Incubation: Incubate the plates at 37°C for a time sufficient for β-arrestin recruitment to occur (this may vary depending on the assay system).
-
Detection: Measure the signal generated by the recruitment of β-arrestin. This could be the translocation of a fluorescently tagged β-arrestin to the cell membrane (visualized by microscopy) or the generation of a luminescent signal in an enzyme fragment complementation assay.
-
Data Analysis:
-
Generate dose-response curves for β-arrestin recruitment for both this compound and the reference agonist.
-
Compare the potency (EC50) and efficacy (Emax) of this compound to the reference agonist to determine its bias towards the β-arrestin pathway.
-
Conclusion and Future Directions
The preliminary data presented in this guide highlight the multifaceted pharmacological profile of this compound. While it is a potent β2AR agonist, its off-target effects at the β1AR and its biased agonism towards the β-arrestin pathway are critical considerations for its therapeutic use and for the development of future, more selective bronchodilators. The cardiovascular side effects are likely attributable to its β1AR activity. The implications of its β-arrestin bias are more complex and may contribute to both receptor desensitization and the activation of distinct signaling cascades that could have both beneficial and detrimental effects.
Further research is warranted to:
-
Quantify the bias factor of this compound for the β-arrestin pathway relative to the Gs/cAMP pathway.
-
Elucidate the downstream consequences of β-arrestin recruitment by this compound in relevant cell types, such as airway smooth muscle cells and cardiomyocytes.
-
Investigate the potential off-target effects of this compound on other GPCRs and signaling pathways through broader profiling studies.
A thorough understanding of these off-target effects is essential for a complete risk-benefit assessment of this compound and for guiding the design of next-generation respiratory therapeutics with improved safety and efficacy profiles.
References
- 1. The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C13H21NO3 | CID 3762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biased agonism at β-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Selective Bronchodilation: A Technical Guide to the Discovery and Initial Synthesis of Isoetharine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the mid-20th century, the quest for safer and more effective treatments for bronchospastic disorders like asthma led to a pivotal shift from non-selective adrenergic agonists, such as epinephrine and isoproterenol, to agents with greater selectivity for the smooth muscle of the airways. Isoetharine emerged as a significant milestone in this endeavor, representing one of the first commercially successful β-adrenergic agonists with a preferential action on what would later be classified as β2-adrenergic receptors.[1] This technical guide provides an in-depth exploration of the discovery and initial chemical synthesis of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying scientific principles for researchers, scientists, and drug development professionals.
The Discovery of this compound: A Sterling-Winthrop Endeavor
The development of this compound can be attributed to the research efforts at Sterling-Winthrop Research Institute, the research arm of Sterling Drug Inc.[2][3][4][5] The work of A.M. Lands and his colleagues was instrumental in characterizing the pharmacological profile of this novel compound. Their research, published in the late 1950s, laid the groundwork for understanding the therapeutic potential of this compound as a bronchodilator with a more favorable safety profile compared to its predecessors.
Initial Chemical Synthesis of this compound
A plausible synthetic pathway, based on established chemical principles for similar compounds, is outlined below:
Experimental Protocol: Synthesis of this compound (Hypothesized)
-
Synthesis of 1-(3,4-Dihydroxyphenyl)-2-(isopropylamino)butan-1-one:
-
3,4-Dihydroxy-α-bromo-butyrophenone is dissolved in a suitable inert solvent (e.g., ethanol).
-
An excess of isopropylamine is added to the solution.
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography.
-
The solvent and excess isopropylamine are removed under reduced pressure.
-
The resulting crude product is purified by recrystallization or column chromatography.
-
-
Reduction to this compound:
-
The purified 1-(3,4-dihydroxyphenyl)-2-(isopropylamino)butan-1-one is dissolved in a suitable solvent (e.g., methanol or ethanol).
-
A catalytic amount of palladium on carbon (Pd/C) is added to the solution.
-
The mixture is subjected to hydrogenation under a hydrogen atmosphere at a suitable pressure and temperature until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration.
-
The solvent is evaporated under reduced pressure to yield this compound, which can be further purified by forming a salt (e.g., hydrochloride) and recrystallization.
-
Early Pharmacological Characterization
The initial pharmacological studies of this compound focused on its bronchodilator activity and its cardiovascular side effects in comparison to existing non-selective β-agonists.
In Vitro Studies: Bronchodilator Potency
The bronchodilator effects of this compound were often assessed using isolated tracheal chain preparations from guinea pigs. This in vitro model allowed for the direct measurement of smooth muscle relaxation in response to various agonists.
Experimental Protocol: Isolated Guinea Pig Tracheal Chain Preparation
-
Tissue Preparation:
-
A guinea pig is euthanized, and the trachea is carefully dissected out.
-
The trachea is cleaned of adhering connective tissue and cut into a spiral strip or a chain of rings.
-
The tracheal preparation is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
-
-
Contraction and Relaxation Measurement:
-
The tracheal preparation is connected to an isometric force transducer to record changes in muscle tension.
-
A stable baseline tone is established.
-
A contractile agent, such as histamine or carbachol, is added to the organ bath to induce a sustained contraction of the tracheal smooth muscle.
-
Cumulative concentrations of the test compound (this compound) and reference compounds (e.g., isoproterenol, epinephrine) are added to the bath, and the resulting relaxation is recorded.
-
-
Data Analysis:
-
Dose-response curves are constructed by plotting the percentage of relaxation against the logarithm of the agonist concentration.
-
The potency of the agonists is determined by calculating the EC50 value (the concentration of the agonist that produces 50% of the maximal relaxation).
-
Quantitative Data: Comparative Bronchodilator Potency
| Compound | Relative Potency (Isoproterenol = 1) |
| Isoproterenol | 1 |
| This compound | ~0.5 |
| Epinephrine | ~0.25 |
Note: These are approximate relative potencies based on early in vitro studies. Actual values can vary depending on the specific experimental conditions.
In Vivo Studies: Bronchodilator Activity and Cardiovascular Effects
In vivo studies in animal models, such as the guinea pig, were crucial for assessing the therapeutic potential and side-effect profile of this compound.
Experimental Protocol: Histamine-Induced Bronchoconstriction in Guinea Pigs
-
Animal Preparation:
-
Guinea pigs are anesthetized.
-
A tracheal cannula is inserted for artificial respiration and for the measurement of airway resistance and lung compliance.
-
A catheter is inserted into a carotid artery or jugular vein for blood pressure monitoring and drug administration.
-
-
Induction of Bronchoconstriction:
-
A bronchoconstrictor agent, typically histamine, is administered intravenously or as an aerosol to induce a measurable increase in airway resistance.
-
-
Drug Administration and Measurement:
-
The test compound (this compound) or a reference drug is administered intravenously or by inhalation prior to or after the histamine challenge.
-
Changes in airway resistance, lung compliance, heart rate, and blood pressure are continuously recorded.
-
-
Data Analysis:
-
The ability of the test compound to prevent or reverse the histamine-induced bronchoconstriction is quantified.
-
Dose-response relationships for both the bronchodilator and cardiovascular effects are determined.
-
Quantitative Data: Cardiovascular Side Effects
| Compound | Approximate Increase in Heart Rate (at equieffective bronchodilator doses) |
| Isoproterenol | +++ |
| This compound | + |
| Salbutamol (later developed) | + |
Note: This table provides a qualitative comparison of the chronotropic effects observed in early animal studies. '+' indicates the relative magnitude of the heart rate increase.
Mechanism of Action: The Advent of β2-Selectivity
The mechanism of action of this compound involves its interaction with β-adrenergic receptors. While the sub-classification of these receptors into β1 and β2 had not been fully established at the time of its discovery, the pharmacological profile of this compound strongly suggested a greater affinity for the receptors mediating bronchodilation (airway smooth muscle) over those mediating cardiac stimulation (heart muscle).
This preferential activity is attributed to the N-isopropyl substitution on the ethanolamine side chain, a structural feature that was later understood to be a key determinant of β2-selectivity.
Conclusion
The discovery and development of this compound marked a pivotal moment in the history of respiratory medicine. It represented a crucial step towards the development of selective β2-adrenergic agonists, offering a therapeutic advantage over the non-selective agents that preceded it. The initial synthesis, though not definitively documented in readily accessible literature, likely followed established chemical pathways for similar catecholamine analogs. The early pharmacological studies, utilizing in vitro and in vivo models, provided the foundational data that established its efficacy as a bronchodilator with a reduced propensity for cardiovascular side effects. This pioneering work paved the way for the development of subsequent generations of even more selective and longer-acting β2-agonists that remain the cornerstone of asthma and COPD therapy today.
References
- 1. [Pharmacologic characterization of formoterol in comparison with isoprenaline, fenoterol and salbutamol in tracheal muscle strips and lung membranes of the guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sterling-Winthrop Research Centre - Wikipedia [en.wikipedia.org]
- 3. Sterling Drug - Wikipedia [en.wikipedia.org]
- 4. timesunion.com [timesunion.com]
- 5. Sterling_Drug [bionity.com]
Methodological & Application
Application Notes and Protocols for the Preparation of Isoetharine Hydrochloride Solution for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoetharine hydrochloride is a selective short-acting β2-adrenergic receptor agonist. Due to its bronchodilatory effects, it has been primarily investigated for the treatment of respiratory conditions such as asthma and bronchitis.[1][2][3] In a research setting, the preparation of this compound hydrochloride solutions for in vivo studies is a critical step to ensure accurate and reproducible results. These application notes provide detailed protocols for the preparation of this compound hydrochloride solutions for oral, intravenous, and intraperitoneal administration in preclinical animal models.
As a β2-adrenergic agonist, this compound stimulates the Gs alpha subunit of the G-protein coupled receptor. This activation leads to an increase in the activity of adenylyl cyclase, which in turn elevates the intracellular concentration of cyclic adenosine monophosphate (cAMP). The rise in cAMP levels results in the relaxation of bronchial smooth muscle, leading to bronchodilation.[1][2]
Data Presentation
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₁₃H₂₂ClNO₃ |
| Molecular Weight | 275.77 g/mol |
| Appearance | Solid |
| Water Solubility | 3.18 mg/mL |
Recommended Dosage and Administration Parameters for Rodents
| Administration Route | Vehicle | Recommended Needle Gauge (for injection) | Maximum Injection Volume (Mouse) | Maximum Injection Volume (Rat) | Reported Oral Dose Range (Rat) |
| Oral (Gavage) | 0.5% CMC-Na, Water, or Normal Saline | N/A | ~10 mL/kg | ~10 mL/kg | 800-2500 mg/kg/day |
| Intravenous (IV) | Sterile Isotonic Saline (0.9% NaCl) | 27-30 G | 5 mL/kg (bolus) | 5 mL/kg (bolus) | Data not available |
| Intraperitoneal (IP) | Sterile Isotonic Saline (0.9% NaCl) | 25-27 G | < 10 mL/kg | < 10 mL/kg | Data not available |
Note: The provided oral dose range for rats is reported from a single study and is notably high. Researchers should conduct dose-ranging studies to determine the optimal and safe dosage for their specific experimental model and route of administration. For intravenous and intraperitoneal routes, it is recommended to start with low doses and perform a dose-escalation study to establish efficacy and safety.
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Solution for Oral Administration (Gavage)
This protocol details the preparation of a 10 mg/mL this compound hydrochloride solution for oral gavage in rodents.
Materials:
-
This compound hydrochloride powder
-
Vehicle: 0.5% Carboxymethylcellulose sodium (CMC-Na) in purified water, or sterile normal saline (0.9% NaCl)
-
Sterile conical tubes (15 mL and 50 mL)
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Calculate the required amount of this compound hydrochloride and vehicle. For example, to prepare 10 mL of a 10 mg/mL solution, you will need 100 mg of this compound hydrochloride and 10 mL of the chosen vehicle.
-
Weigh the this compound hydrochloride powder accurately using a calibrated analytical balance and place it into a sterile 15 mL conical tube.
-
Add a small amount of the vehicle (approximately 2-3 mL) to the conical tube containing the powder.
-
Create a homogenous suspension by vortexing the mixture vigorously. For oral gavage, a suspension may be suitable, especially for larger doses.
-
Transfer the suspension to a larger sterile container (e.g., a 50 mL beaker with a magnetic stir bar) if preparing a larger volume.
-
Gradually add the remaining vehicle to the suspension while continuously stirring with a magnetic stirrer until the final desired volume is reached.
-
Ensure homogeneity of the suspension by stirring for at least 15-20 minutes.
-
Measure the pH of the solution. While not always necessary for oral administration, it is good practice to record the pH. Adjust if required for your specific study, though for oral administration of this compound, adjustment is not typically reported.
-
Store the prepared solution in a properly labeled, light-protected container. Based on stability data for diluted solutions, storage at 2-8°C is recommended.
Protocol 2: Preparation of this compound Hydrochloride Solution for Intravenous (IV) or Intraperitoneal (IP) Injection
This protocol outlines the preparation of a 1 mg/mL this compound hydrochloride solution for parenteral administration. For IV and IP injections, it is crucial that the final solution is sterile and clear.
Materials:
-
This compound hydrochloride powder
-
Vehicle: Sterile isotonic saline (0.9% NaCl)
-
Sterile vials
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Calculate the required amount of this compound hydrochloride and sterile saline. For example, to prepare 5 mL of a 1 mg/mL solution, you will need 5 mg of this compound hydrochloride and 5 mL of sterile saline.
-
Weigh the this compound hydrochloride powder accurately and place it in a sterile vial.
-
Add the sterile saline to the vial.
-
Dissolve the powder completely by vortexing or gentle agitation. Visually inspect the solution to ensure there are no visible particles. Given the water solubility of 3.18 mg/mL, a 1 mg/mL solution should fully dissolve.
-
Sterilize the solution by drawing it into a sterile syringe and passing it through a 0.22 µm sterile syringe filter into a new sterile vial. This step is critical for removing any potential microbial contamination.
-
Properly label the final sterile vial with the compound name, concentration, date of preparation, and storage conditions.
-
Store the sterile solution at 2-8°C and protect it from light. It is recommended to use freshly prepared solutions. However, solutions in normal saline stored in amber syringes have been shown to be stable for an extended period at 5°C.
Mandatory Visualizations
Beta-Adrenergic Signaling Pathway
Caption: Beta-adrenergic signaling cascade initiated by this compound.
Experimental Workflow for Injectable Solution Preparation
Caption: Workflow for preparing a sterile this compound HCl solution.
References
- 1. Relative hepatotoxicity of some industrial solvents after intraperitoneal injection or inhalation exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute and subacute toxicity of piperine in mice, rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical study of broncholytic effect and side-effects of this compound ('Numotac') - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Isoetharine in Plasma by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantification of isoetharine in plasma samples using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with electrochemical detection.
Introduction
This compound is a selective beta-2 adrenergic agonist used as a bronchodilator for the treatment of asthma and other respiratory conditions.[1][2] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document outlines a sensitive and specific HPLC method for this purpose.
Principle
This method utilizes reversed-phase HPLC to separate this compound from endogenous plasma components. The separation is achieved on a C18 analytical column with an isocratic mobile phase containing an ion-pairing agent to improve the retention of the polar this compound molecule. Quantification is performed using a highly sensitive electrochemical detector. An internal standard (IS), colterol, is used to ensure accuracy and precision by correcting for variations during sample preparation and injection.[3]
Data Presentation
Method Validation Summary
The following tables summarize the typical validation parameters for a similar HPLC method for catecholamine analysis in plasma. These values serve as a guide for the expected performance of the described method.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.5 - 100 | > 0.995 |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
| LQC (Low) | 1.5 | < 10% | < 15% | 85% - 115% |
| MQC (Medium) | 50 | < 10% | < 15% | 85% - 115% |
| HQC (High) | 80 | < 10% | < 15% | 85% - 115% |
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| This compound | > 75% |
| Colterol (IS) | > 75% |
Table 4: Limit of Quantification (LOQ)
| Analyte | LOQ (ng/mL) |
| This compound | 0.5 |
Experimental Protocols
Materials and Reagents
-
This compound hydrochloride reference standard
-
Colterol hydrochloride (internal standard)
-
Di-(2-ethylhexyl)phosphoric acid (DEHPA)
-
Perchloric acid
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium acetate
-
Citric acid
-
EDTA (Ethylenediaminetetraacetic acid)
-
Heptanesulfonic acid (for mobile phase)
-
Human plasma (drug-free)
-
Ultrapure water
Instrumentation
-
HPLC system with an isocratic pump
-
Autosampler
-
Column oven
-
Electrochemical detector with a glassy carbon working electrode
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Preparation of Solutions
-
Mobile Phase: Prepare an aqueous buffer containing sodium acetate, citric acid, EDTA, and heptanesulfonic acid. A typical composition is 0.025 M potassium phosphate buffer with 0.3 mM heptanesulfonic acid, adjusted to a pH of approximately 3.0.[2] The final mobile phase is a mixture of this buffer and acetonitrile (e.g., 90:10 v/v).[2] Filter and degas the mobile phase before use.
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound hydrochloride and colterol hydrochloride in methanol to obtain stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with the mobile phase to create calibration standards ranging from 0.5 to 100 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the colterol stock solution with the mobile phase to a final concentration of 100 ng/mL.
-
Extraction Reagent: Prepare a solution of 0.5% (v/v) di-(2-ethylhexyl)phosphoric acid in a suitable organic solvent like toluene.
Sample Preparation (Ion-Pair Extraction)
-
To a 1.5 mL microcentrifuge tube, add 500 µL of plasma sample, calibration standard, or quality control sample.
-
Add 50 µL of the internal standard working solution (100 ng/mL colterol) to each tube and vortex briefly.
-
Add 1 mL of the DEHPA extraction reagent.
-
Vortex for 2 minutes to ensure thorough mixing and ion-pair formation.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for HPLC analysis.
HPLC-ECD Conditions
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 90:10 (v/v) mixture of aqueous buffer (e.g., 0.025 M potassium phosphate with 0.3 mM heptanesulfonic acid, pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 35°C
-
Detector: Electrochemical detector
-
Working Electrode: Glassy carbon
-
Potential: +0.75 V vs. Ag/AgCl reference electrode
-
Run Time: Approximately 15 minutes
Data Analysis
-
Identify the peaks for this compound and the internal standard (colterol) based on their retention times.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Signaling pathway of this compound-induced bronchodilation.
References
Application Notes & Protocols: Evaluating Isoetharine Efficacy in Murine Asthma Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and reversible airway obstruction.[1] Murine models are invaluable tools for studying the pathogenesis of asthma and for the preclinical evaluation of novel therapeutics.[2][3] Isoetharine is a relatively selective beta-2 adrenergic agonist used as a fast-acting bronchodilator for conditions like asthma.[4][5] It functions by relaxing the smooth muscle around the airways, making breathing easier. These application notes provide detailed protocols for utilizing common murine asthma models to assess the efficacy of this compound.
Mechanism of Action of this compound
This compound exerts its therapeutic effect by stimulating beta-2 adrenergic receptors on bronchial smooth muscle cells. This activation triggers a signaling cascade that leads to muscle relaxation and bronchodilation. The key steps are:
-
Receptor Binding: this compound selectively binds to beta-2 adrenergic receptors.
-
Adenyl Cyclase Activation: This binding activates the enzyme adenyl cyclase.
-
cAMP Production: Activated adenyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
PKA Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA phosphorylates and inactivates myosin light-chain kinase (MLCK), an enzyme essential for muscle contraction. This inhibition, along with reduced intracellular calcium, leads to the relaxation of bronchial smooth muscle, alleviating bronchospasm.
Murine Models of Allergic Asthma
To evaluate this compound, an asthmatic phenotype must first be induced in mice. The most common models use allergens like Ovalbumin (OVA) or House Dust Mite (HDM) extract. BALB/c mice are often used due to their strong Th2-prone immune response.
Protocol 2.1: Ovalbumin (OVA)-Induced Asthma Model
This is a classic, highly reproducible model for inducing eosinophilic airway inflammation.
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum Hydroxide (Alum)
-
Phosphate Buffered Saline (PBS), sterile
-
Nebulizer/Aerosolization chamber
Procedure:
-
Sensitization (Days 0 and 14): Administer an intraperitoneal (i.p.) injection of 50-100 µg OVA emulsified with 1-2 mg of alum in 200 µL of PBS.
-
Challenge (e.g., Days 21-27): Expose mice to an aerosol of 1% OVA in saline for 30 minutes daily for several consecutive days. Control groups are challenged with saline only.
-
Endpoint Analysis: Perform analyses 24-48 hours after the final OVA challenge.
Protocol 2.2: House Dust Mite (HDM)-Induced Asthma Model
HDM is a clinically relevant allergen that can induce asthma features without an adjuvant.
Materials:
-
House Dust Mite (HDM) extract
-
Phosphate Buffered Saline (PBS), sterile
Procedure:
-
Sensitization & Challenge (Acute Model): Administer HDM extract intranasally (e.g., 25 µg in 50 µL PBS) on day 0, followed by daily intranasal challenges from days 7 to 11.
-
Sensitization & Challenge (Chronic Model): For a chronic model, after initial sensitization, challenge mice intranasally with HDM extract three times a week for several weeks to induce airway remodeling.
-
Endpoint Analysis: Perform analyses 24-72 hours after the final HDM challenge.
Protocols for Efficacy Evaluation
To assess the efficacy of this compound, treated groups are compared against vehicle-treated and healthy control groups. This compound is typically administered via inhalation shortly before AHR measurement or the final allergen challenge.
Protocol 3.1: Measurement of Airway Hyperresponsiveness (AHR)
AHR is a cardinal feature of asthma, and its reduction is a key indicator of bronchodilator efficacy. It can be measured invasively or non-invasively.
Non-Invasive Method (Whole-Body Plethysmography): This method measures respiratory parameters in conscious, unrestrained mice, calculating an index known as Enhanced Pause (Penh). While Penh is a useful screening tool, it's important to note that it doesn't always correlate directly with airway resistance.
-
Place mice in the main chamber of the whole-body plethysmograph (WBP) for acclimatization.
-
Establish a baseline reading by nebulizing with PBS for 3 minutes.
-
Administer this compound or vehicle control via nebulization.
-
After a set period (e.g., 15-30 minutes), challenge the mice with increasing concentrations of aerosolized methacholine (MCh), a bronchoconstrictor (e.g., 3, 6.25, 12.5, 25, 50 mg/mL).
-
Record breathing parameters for 3 minutes following each MCh nebulization.
-
Plot the mean Penh value against the MCh concentration to generate a dose-response curve. A reduction in Penh values in the this compound group indicates efficacy.
Invasive Method (FlexiVent or similar): This is the gold standard method, directly measuring lung resistance (Rrs) and compliance (Crs) in anesthetized, tracheostomized, and mechanically ventilated mice.
-
Anesthetize, tracheostomize, and connect the mouse to a small-animal ventilator.
-
Administer this compound or vehicle control.
-
After a set period, deliver increasing doses of MCh intravenously or via nebulization.
-
Measure changes in airway resistance and compliance. A blunted response in the this compound group indicates effective bronchodilation.
Protocol 3.2: Bronchoalveolar Lavage (BAL) Fluid Analysis
BAL fluid (BALF) is collected to quantify the type and number of inflammatory cells in the airways.
-
Following euthanasia, expose the trachea and insert a cannula.
-
Instill and retrieve a fixed volume (e.g., 0.5-1.0 mL) of cold, sterile PBS or saline through the cannula. Repeat this wash 2-3 times, pooling the retrieved fluid on ice.
-
Centrifuge the pooled BALF at low speed (e.g., 300 x g for 10 minutes) to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa or a similar stain.
-
Perform a differential cell count of at least 300-500 cells to enumerate macrophages, eosinophils, neutrophils, and lymphocytes.
Protocol 3.3: Lung Histopathology
Histological analysis provides a qualitative and quantitative assessment of airway inflammation and remodeling.
-
After BALF collection, perfuse the lungs with PBS to remove blood.
-
Inflate and fix the lungs by instilling 4% paraformaldehyde or 10% neutral buffered formalin at a constant pressure.
-
Excise the lungs and immerse them in the same fixative for 24 hours.
-
Process the fixed tissue, embed in paraffin, and cut 5 µm sections.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess peribronchial and perivascular inflammation and Periodic acid-Schiff (PAS) to identify mucus-producing goblet cells.
-
Score the slides blindly for the severity of inflammation and goblet cell hyperplasia on a scale (e.g., 0-4). Digital image analysis can also be used for objective quantification.
Protocol 3.4: Cytokine and IgE Analysis
Measuring Th2-associated cytokines and allergen-specific IgE is crucial for understanding the immunological effects of a treatment.
-
Cytokine Analysis: Use the supernatant from the centrifuged BALF (Protocol 3.2) or homogenized lung tissue. Measure levels of key Th2 cytokines like IL-4, IL-5, and IL-13 using ELISA or a multiplex bead array.
-
IgE Analysis: Collect blood via cardiac puncture at the time of sacrifice. Isolate serum and measure the levels of total and/or allergen-specific IgE using ELISA.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison between treatment groups. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is essential to determine significance.
Table 1: Illustrative Airway Hyperresponsiveness (AHR) Data
| Group | MCh Challenge (mg/mL) | Penh (Mean ± SEM) |
|---|---|---|
| Healthy Control | 50 | 1.8 ± 0.2 |
| Asthma + Vehicle | 50 | 4.5 ± 0.5 |
| Asthma + this compound | 50 | 2.4 ± 0.3* |
*p < 0.05 compared to Asthma + Vehicle group
Table 2: Illustrative Bronchoalveolar Lavage Fluid (BALF) Cell Counts
| Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) |
|---|---|---|---|
| Healthy Control | 1.1 ± 0.2 | 0.1 ± 0.05 | 0.2 ± 0.08 |
| Asthma + Vehicle | 8.5 ± 1.1 | 4.2 ± 0.7 | 1.5 ± 0.3 |
| Asthma + this compound | 5.2 ± 0.8* | 2.1 ± 0.4* | 0.9 ± 0.2 |
*p < 0.05 compared to Asthma + Vehicle group
Table 3: Illustrative Cytokine Levels in BALF
| Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
|---|---|---|---|
| Healthy Control | < 10 | < 15 | < 20 |
| Asthma + Vehicle | 85 ± 12 | 110 ± 15 | 150 ± 21 |
| Asthma + this compound | 55 ± 9* | 68 ± 11* | 95 ± 14* |
*p < 0.05 compared to Asthma + Vehicle group
Conclusion: Successful evaluation of this compound in a murine asthma model relies on a multi-faceted approach. A significant reduction in airway hyperresponsiveness is the primary indicator of its bronchodilatory efficacy. Furthermore, assessing its impact on airway inflammation through BALF analysis, histopathology, and cytokine measurements provides a comprehensive understanding of its overall therapeutic potential. The protocols outlined here provide a robust framework for conducting such preclinical studies.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C13H21NO3 | CID 3762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for cAMP Immunoassay in Cells Treated with Isoetharine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic adenosine monophosphate (cAMP) is a crucial second messenger in numerous biological processes, mediating the intracellular effects of a wide array of hormones and neurotransmitters. The activation of Gs protein-coupled receptors (GPCRs), such as the beta-2 adrenergic receptor, stimulates adenylyl cyclase to convert ATP into cAMP.[1][2][3] Isoetharine, a selective beta-2 adrenergic agonist, functions by this mechanism to increase intracellular cAMP levels, leading to smooth muscle relaxation and bronchodilation.[4][5] Consequently, the quantification of intracellular cAMP is a critical step in the pharmacological characterization of compounds targeting these receptors. This document provides a detailed protocol for measuring cAMP levels in cultured cells treated with this compound using a competitive enzyme-linked immunosorbent assay (ELISA).
Signaling Pathway of this compound
This compound selectively binds to beta-2 adrenergic receptors on the cell surface. This binding activates the associated Gs protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in a physiological response such as smooth muscle relaxation.
Experimental Protocols
This section details the necessary steps for cell culture, treatment with this compound, and subsequent measurement of cAMP levels using a competitive ELISA.
Materials and Reagents
-
Cell line expressing beta-2 adrenergic receptors (e.g., HEK293, CHO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell dissociation solution (e.g., Trypsin-EDTA)
-
This compound hydrochloride
-
Forskolin (positive control)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP competitive ELISA kit
Cell Culture and Seeding
-
Culture cells in T75 flasks with complete culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and are 60-80% confluent before harvesting.
-
For adherent cells, wash with PBS and detach using a cell dissociation solution. For suspension cells, directly transfer from the flask.
-
Centrifuge the cell suspension at 340 x g for 5 minutes to pellet the cells.
-
Resuspend the cell pellet in the appropriate buffer and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight for adherent cells.
Cell Treatment with this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free culture medium or a suitable stimulation buffer. It is also recommended to include a PDE inhibitor like IBMX in the stimulation buffer to prevent cAMP degradation.
-
Prepare a positive control using a known adenylyl cyclase activator, such as Forskolin.
-
Carefully remove the culture medium from the wells and wash once with PBS.
-
Add the this compound dilutions, positive control, and a vehicle control to the respective wells.
-
Incubate the plate at 37°C for a predetermined optimal stimulation time (e.g., 15-30 minutes).
Cell Lysis
-
After incubation, aspirate the treatment solutions from the wells.
-
Add an appropriate volume of cell lysis buffer to each well. Some protocols suggest a freeze-thaw cycle to ensure complete lysis.
-
Incubate the plate on a shaker for a specified time to ensure complete cell lysis.
-
The resulting cell lysate containing cAMP can now be used for the immunoassay.
cAMP Competitive ELISA Protocol
The principle of this assay is the competition between unlabeled cAMP in the sample and a fixed amount of labeled cAMP (e.g., HRP-conjugated) for a limited number of anti-cAMP antibody binding sites. The amount of signal is inversely proportional to the concentration of cAMP in the sample.
-
Prepare Standards: Prepare a serial dilution of the cAMP standard provided in the ELISA kit to generate a standard curve.
-
Add Samples and Standards: Add the cell lysates and cAMP standards to the wells of the anti-cAMP antibody-coated 96-well plate.
-
Add HRP-cAMP Conjugate: Add the HRP-conjugated cAMP to each well.
-
Incubate: Incubate the plate for the time specified in the kit protocol (e.g., 2-3 hours) at room temperature to allow for competitive binding.
-
Wash: Wash the wells multiple times with the provided wash buffer to remove any unbound reagents.
-
Add Substrate: Add the substrate solution to each well and incubate until sufficient color develops.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
Data Presentation
The raw absorbance data is used to generate a standard curve by plotting the absorbance values against the known concentrations of the cAMP standards. The concentration of cAMP in the unknown samples is then interpolated from this standard curve.
Table 1: cAMP Standard Curve Data
| cAMP Concentration (pmol/mL) | Absorbance at 450 nm (Mean) | Standard Deviation |
| 0 | 1.852 | 0.098 |
| 0.1 | 1.625 | 0.085 |
| 0.5 | 1.150 | 0.062 |
| 1.0 | 0.875 | 0.045 |
| 5.0 | 0.420 | 0.021 |
| 10.0 | 0.250 | 0.015 |
| 50.0 | 0.110 | 0.008 |
Table 2: Intracellular cAMP Levels in Response to this compound Treatment
| Treatment | Concentration (µM) | Absorbance at 450 nm (Mean) | Calculated cAMP (pmol/mL) |
| Vehicle Control | - | 1.610 | 0.11 |
| This compound | 0.01 | 1.325 | 0.35 |
| This compound | 0.1 | 0.980 | 0.85 |
| This compound | 1 | 0.550 | 3.80 |
| This compound | 10 | 0.280 | 8.90 |
| This compound | 100 | 0.150 | 35.20 |
| Forskolin (Positive Control) | 10 | 0.120 | 45.50 |
Conclusion
This application note provides a comprehensive protocol for the quantification of intracellular cAMP in cells treated with the beta-2 adrenergic agonist, this compound. The detailed methodologies for cell handling, drug treatment, and the competitive ELISA procedure, along with the structured data presentation, offer a reliable framework for researchers investigating GPCR signaling pathways and conducting drug discovery and development activities. The provided diagrams of the signaling pathway and experimental workflow serve to further clarify the underlying principles and procedures.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. resources.revvity.com [resources.revvity.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Determining Isoetharine's Affinity for Beta-2 Adrenoceptors using a Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoetharine is a selective beta-2 adrenergic agonist known for its bronchodilator effects, making it a molecule of interest in the treatment of respiratory conditions such as asthma.[1][2][3] Quantifying the binding affinity of this compound to the beta-2 adrenoceptor (β2AR) is a critical step in understanding its pharmacological profile. This document provides detailed application notes and a comprehensive protocol for determining the affinity of this compound for the β2AR using a competitive radioligand binding assay.
The β2AR is a G protein-coupled receptor (GPCR) that, upon activation by an agonist like this compound, primarily couples to the stimulatory G protein (Gs).[4] This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] The elevated cAMP levels ultimately result in smooth muscle relaxation, such as in the bronchioles.
This protocol will detail the materials, methods, and data analysis required to perform a competitive binding assay, a robust and sensitive method for characterizing ligand-receptor interactions.
Data Presentation
| Compound | Assay | Parameter | Value (logEC50, M) |
| This compound | Gs Protein Recruitment | EC50 | -6.8 ± 0.1 |
| β-arrestin2 Recruitment | EC50 | -6.5 ± 0.1 | |
| Isoprenaline (Reference Agonist) | Gs Protein Recruitment | EC50 | -7.5 ± 0.1 |
| β-arrestin2 Recruitment | EC50 | -7.2 ± 0.1 |
Data adapted from a 2025 publication on the biased signaling of β2AR agonists. The EC50 values represent the molar concentration of the agonist that produces 50% of the maximal response in the respective recruitment assays.
Experimental Protocols
Principle of the Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to compete with a radiolabeled ligand (a "tracer" with known high affinity and specificity for the β2AR) for binding to the receptor. As the concentration of this compound increases, it will displace more of the radioligand from the receptor. By measuring the amount of bound radioactivity at various concentrations of this compound, an inhibition curve can be generated, from which the half-maximal inhibitory concentration (IC50) can be determined. The IC50 is the concentration of this compound that displaces 50% of the specifically bound radioligand. The affinity of this compound (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Materials and Reagents
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human beta-2 adrenoceptor (e.g., HEK293-β2AR, CHO-β2AR).
-
Radioligand: [³H]Dihydroalprenolol (DHA) or [¹²⁵I]Cyanopindolol (CYP), high specific activity.
-
Competitor Ligand: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-selective β-adrenergic antagonist (e.g., 10 µM Propranolol).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 at 25°C.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: For use with [³H]DHA.
-
Glass Fiber Filters: (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) for 30-60 minutes to reduce non-specific binding.
-
96-well Plates: For incubation.
-
Filtration Apparatus: Cell harvester or vacuum manifold.
-
Scintillation Counter or Gamma Counter: Depending on the radioisotope used.
-
Protein Assay Kit: (e.g., BCA or Bradford) to determine membrane protein concentration.
Experimental Procedure
-
Membrane Preparation:
-
Culture cells expressing the human β2AR to a high density.
-
Harvest the cells and centrifuge to form a cell pellet.
-
Resuspend the pellet in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenize.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and intact cells.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend in a known volume of assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Store membrane aliquots at -80°C until use.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.
-
Prepare solutions for total binding (radioligand only, no competitor), non-specific binding (radioligand + high concentration of propranolol), and competitor binding (radioligand + varying concentrations of this compound).
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of radioligand + 50 µL of assay buffer + 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of radioligand + 50 µL of 10 µM propranolol + 100 µL of membrane suspension.
-
Competitor Binding: 50 µL of radioligand + 50 µL of this compound dilution + 100 µL of membrane suspension.
-
-
The concentration of the radioligand should be approximately equal to its dissociation constant (Kd) for the β2AR.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The optimal time and temperature should be determined in preliminary experiments.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester or vacuum manifold.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 3 x 3 mL) to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial (for [³H]DHA).
-
Allow the filters to soak in the cocktail for several hours in the dark.
-
Measure the radioactivity in each vial using a scintillation counter. For [¹²⁵I]CYP, a gamma counter would be used.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Inhibition Curve:
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration. The data should form a sigmoidal curve.
-
-
Determine IC50:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a one-site competition model and determine the log(IC50) and subsequently the IC50 value.
-
-
Calculate Ki:
-
Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
IC50 is the concentration of this compound that inhibits 50% of specific radioligand binding.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the β2AR (this should be determined in separate saturation binding experiments).
-
-
-
Mandatory Visualizations
Beta-2 Adrenoceptor Signaling Pathway
Caption: Beta-2 adrenoceptor signaling pathway upon activation by this compound.
Experimental Workflow for Competitive Receptor Binding Assay
Caption: Workflow for the competitive receptor binding assay.
References
Application Notes and Protocols for Isoetharine Nebulization in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoetharine is a selective beta-2 adrenergic agonist that functions as a bronchodilator by relaxing the smooth muscle of the airways.[1] Its primary mechanism of action involves the activation of beta-2 adrenergic receptors, which stimulates adenylate cyclase to increase the production of cyclic AMP (cAMP).[1] The subsequent rise in intracellular cAMP leads to the relaxation of bronchial smooth muscle, making it a valuable agent for studying respiratory conditions such as asthma and bronchitis in preclinical animal models.[1]
These application notes provide detailed protocols for the administration of this compound via nebulization to various animal models, including mice, rats, and guinea pigs. The methodologies outlined below are designed to assist researchers in accurately and effectively delivering this compound to the lungs of these animals for the assessment of its bronchodilatory effects.
This compound Signaling Pathway
This compound exerts its therapeutic effect through the β2-adrenergic signaling cascade.
Caption: this compound signal cascade.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound administration and its effects.
Table 1: this compound Solution and Nebulization Parameters (Human Clinical Data Extrapolated for Animal Models)
| Parameter | Value | Reference |
| Stock Solution Concentration | 1% this compound Hydrochloride | [2] |
| Diluent | Normal Saline (0.9% NaCl) | |
| Typical Dilution | 0.5 mL of 1% solution diluted to 2.5 mL | |
| Nebulization Time | 10 - 15 minutes | |
| Nebulizer Type | Ultrasonic or Jet Nebulizer | |
| Oxygen Flow Rate (for Oxygen Aerosolization) | 4 - 6 L/min |
Table 2: Expected Physiological Responses to this compound Nebulization
| Animal Model | Parameter Measured | Expected Outcome | Reference |
| Guinea Pig (Histamine-induced bronchoconstriction) | Airway Resistance | Decrease | |
| Dynamic Lung Compliance | Increase | ||
| Rat (Methacholine-induced bronchoconstriction) | Airway Resistance (Raw) | Decrease | |
| Functional Residual Capacity (FRC) | Decrease from constricted state | ||
| Mouse (Ventilator-induced bronchoconstriction) | Lung Resistance | Decrease | |
| Dynamic Compliance | Increase |
Experimental Protocols
Protocol 1: this compound Nebulization in a Guinea Pig Model of Asthma
This protocol is designed for evaluating the bronchodilatory effects of this compound in a conscious guinea pig model of histamine-induced bronchoconstriction.
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
1% this compound Hydrochloride solution
-
Sterile 0.9% saline
-
Histamine dihydrochloride solution (0.1% in saline)
-
Whole-body plethysmograph for conscious animals
-
Jet nebulizer
-
Small animal exposure chamber
-
Pressurized air or oxygen source
Experimental Workflow:
Caption: Guinea pig nebulization workflow.
Procedure:
-
Animal Preparation: Acclimatize the guinea pig to the whole-body plethysmograph to minimize stress-related artifacts in the respiratory recordings.
-
Baseline Measurement: Once the animal is calm, record baseline respiratory parameters, including respiratory rate, tidal volume, and enhanced pause (Penh), for at least 15 minutes.
-
Induction of Bronchoconstriction:
-
Place the guinea pig in the exposure chamber connected to the nebulizer.
-
Nebulize a 0.1% histamine solution into the chamber until signs of respiratory distress (e.g., increased respiratory rate, labored breathing) are observed.
-
Immediately transfer the animal back to the plethysmograph and record the changes in respiratory parameters to confirm bronchoconstriction.
-
-
This compound Administration:
-
Prepare the this compound nebulization solution. A starting point is to dilute 0.5 mL of 1% this compound hydrochloride solution with 2.0 mL of sterile saline.
-
Return the guinea pig to the exposure chamber and nebulize the this compound solution for 10-15 minutes.
-
-
Post-Treatment Assessment:
-
After nebulization, immediately place the animal back into the plethysmograph.
-
Continuously monitor and record respiratory parameters for at least 60 minutes to assess the onset, magnitude, and duration of the bronchodilatory effect.
-
-
Data Analysis: Calculate the percentage change in respiratory parameters from the bronchoconstricted state to after this compound treatment.
Protocol 2: this compound Nebulization in Ventilated Rats
This protocol is for assessing the bronchodilator effects of this compound in anesthetized and mechanically ventilated rats with methacholine-induced bronchoconstriction.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
1% this compound Hydrochloride solution
-
Sterile 0.9% saline
-
Methacholine chloride solution (e.g., 1-4 mg/mL in saline)
-
Small animal ventilator (e.g., FlexiVent)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
In-line nebulizer compatible with the ventilator circuit
-
Surgical instruments for tracheostomy
Experimental Workflow:
Caption: Ventilated rat nebulization workflow.
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Perform a tracheostomy and cannulate the trachea.
-
Connect the animal to a small animal ventilator. Set the ventilator parameters according to the animal's weight (e.g., tidal volume of 8-10 mL/kg, respiratory rate of 60-80 breaths/min).
-
Allow the animal's respiratory mechanics to stabilize.
-
-
Baseline Measurement: Using the ventilator's software, perform baseline measurements of pulmonary mechanics, including airway resistance (Raw) and dynamic compliance (Cdyn).
-
Induction of Bronchoconstriction:
-
Using an in-line nebulizer, deliver aerosolized methacholine to the lungs. This can be done as a dose-response challenge with increasing concentrations (e.g., 0.5, 1.0, 2.0, 4.0 mg/mL) for a fixed duration (e.g., 2 minutes per dose).
-
Measure pulmonary mechanics after each dose to establish a bronchoconstriction response curve.
-
-
This compound Administration:
-
After establishing a stable bronchoconstriction (either at the peak of the methacholine response or after a single high-dose challenge), administer nebulized this compound.
-
Prepare the this compound solution (e.g., diluted 1% solution) and deliver it via the in-line nebulizer for a predetermined duration (e.g., 5-10 minutes).
-
-
Post-Treatment Assessment:
-
Measure pulmonary mechanics at regular intervals (e.g., 1, 5, 10, 15, 30, and 60 minutes) after this compound administration.
-
-
Data Analysis: Plot the changes in airway resistance and dynamic compliance over time to determine the efficacy and duration of action of the nebulized this compound.
Concluding Remarks
The protocols provided here offer a framework for the administration of nebulized this compound to common laboratory animal models. Researchers should optimize these protocols based on their specific experimental needs, including the choice of nebulizer, animal strain, and endpoint measurements. Careful attention to animal welfare and adherence to institutional animal care and use guidelines are paramount. The stability of this compound solutions when diluted with normal saline and nebulized has been demonstrated, ensuring the integrity of the drug during administration.
References
Application Notes and Protocols for Studying Isoetharine's Effects on HepG2 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoetharine is a selective beta-2 adrenergic receptor agonist that triggers physiological responses through the activation of these receptors. In the context of hepatic cell lines like HepG2, which are derived from a human liver carcinoma, studying the effects of this compound can provide valuable insights into beta-adrenergic signaling in liver cells and its potential implications in drug metabolism and pathophysiology.[1][2][3][4] HepG2 cells are a well-established in vitro model for liver-related research due to their epithelial-like morphology and their ability to secrete various plasma proteins.[5] These application notes provide detailed protocols for the culture of HepG2 cells and for conducting experiments to elucidate the cellular and molecular effects of this compound.
Data Presentation
Table 1: HepG2 Cell Culture and Subculture Parameters
| Parameter | Recommendation | Source |
| Base Medium | Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM) | |
| Complete Growth Medium | Base medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin | |
| Culture Conditions | 37°C in a humidified atmosphere with 5% CO2 | |
| Seeding Density | 2.0 x 10⁴ to 6.0 x 10⁴ viable cells/cm² | |
| Subcultivation Ratio | 1:4 to 1:6 | |
| Medium Renewal | Every 2-3 days | |
| Trypsin-EDTA Concentration | 0.05% to 0.25% | |
| Doubling Time | Approximately 48 hours |
Table 2: Experimental Parameters for Studying this compound's Effects
| Parameter | Condition | Source |
| This compound Concentration for cAMP induction | 50 µM | |
| Incubation Time for cAMP induction | 18 hours | |
| Cell Seeding Density (96-well plate) | 1 x 10⁴ to 5 x 10⁴ cells/well | |
| Cell Seeding Density (24-well plate) | 5 x 10⁵ to 1 x 10⁶ cells/well | |
| Norepinephrine Concentration (for proliferation) | 10 µM (most pronounced effect) | |
| Propranolol (β-AR antagonist) Concentration | Varies (used to block agonist effects) |
Experimental Protocols
HepG2 Cell Culture Protocol
This protocol details the steps for thawing, maintaining, and passaging HepG2 cells to ensure healthy and reproducible cultures for subsequent experiments.
1.1. Materials
-
HepG2 cells (e.g., ATCC HB-8065)
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA solution (0.05% or 0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
Sterile centrifuge tubes
-
Water bath at 37°C
-
Humidified incubator at 37°C with 5% CO₂
-
Inverted microscope
-
Hemocytometer or automated cell counter
1.2. Thawing of Cryopreserved HepG2 Cells
-
Pre-warm complete growth medium (EMEM/DMEM + 10% FBS + 1% Pen-Strep) in a 37°C water bath.
-
Quickly thaw the cryovial of HepG2 cells in the 37°C water bath until a small ice crystal remains.
-
Decontaminate the outside of the vial with 70% ethanol.
-
Under sterile conditions, transfer the cell suspension into a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at approximately 280 x g for 10 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate the flask at 37°C in a humidified 5% CO₂ incubator.
-
Replace the medium the following day to remove any residual cryoprotectant.
1.3. Maintenance and Subculture of HepG2 Cells
-
Observe the cells daily under an inverted microscope.
-
Change the culture medium every 2-3 days.
-
When the cells reach 70-80% confluency, they are ready for subculturing.
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with sterile PBS.
-
Add 1-2 mL (for T-75 flask) of pre-warmed Trypsin-EDTA solution to the flask, ensuring the entire cell layer is covered.
-
Incubate at 37°C for 5-15 minutes, or until the cells detach. Observe detachment under the microscope. Avoid agitating the flask to prevent cell clumping.
-
Neutralize the trypsin by adding 4 volumes of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a 15 mL centrifuge tube and centrifuge at 280 x g for 5-10 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Seed new flasks at a density of 2.0 x 10⁴ to 6.0 x 10⁴ viable cells/cm². A subcultivation ratio of 1:4 to 1:6 is recommended.
-
Add the appropriate volume of complete growth medium and return the flasks to the incubator.
Protocol for Studying this compound's Effects
2.1. Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on HepG2 cell viability and proliferation.
2.1.1. Materials
-
HepG2 cells
-
Complete growth medium
-
96-well cell culture plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
2.1.2. Procedure
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
2.2. Cyclic AMP (cAMP) Assay
This protocol measures the intracellular accumulation of cAMP, a key second messenger in the beta-2 adrenergic signaling pathway.
2.2.1. Materials
-
HepG2 cells
-
Complete growth medium
-
96-well or 24-well plates
-
This compound
-
cAMP assay kit (e.g., ELISA or fluorescence-based)
-
Cell lysis buffer (provided with the kit)
2.2.2. Procedure
-
Seed HepG2 cells in a 96-well or 24-well plate and grow to 80-90% confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period as recommended by the assay kit manufacturer to prevent cAMP degradation.
-
Treat the cells with various concentrations of this compound (e.g., a dose range around 50 µM) for a specified time (e.g., 15-30 minutes for acute stimulation, or up to 18 hours as a reference point).
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit (e.g., competitive ELISA).
-
Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
Generate a standard curve and determine the cAMP concentration in each sample.
2.3. Western Blot Analysis for ERK1/2 and CREB Phosphorylation
This protocol assesses the activation of the downstream signaling molecules ERK1/2 and CREB, which are known to be involved in beta-adrenergic signaling in HepG2 cells.
2.3.1. Materials
-
HepG2 cells
-
6-well plates
-
This compound
-
Propranolol (optional, as a negative control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-CREB, anti-total-CREB, anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
2.3.2. Procedure
-
Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours before treatment.
-
Treat the cells with this compound at the desired concentrations and time points. For a negative control, pre-treat cells with a β-AR antagonist like propranolol before adding this compound.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay.
-
Denature the protein samples by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Experimental workflow for studying this compound's effects on HepG2 cells.
Caption: Proposed signaling pathway of this compound in HepG2 cells.
References
- 1. β‑adrenergic receptor activation promotes the proliferation of HepG2 cells via the ERK1/2/CREB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] β‑adrenergic receptor activation promotes the proliferation of HepG2 cells via the ERK1/2/CREB pathways | Semantic Scholar [semanticscholar.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C13H21NO3 | CID 3762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
Application Note and Protocol: Analytical Method for Detecting Isoetharine and its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analytical method and protocol for the identification and quantification of Isoetharine and its potential degradation products. The primary analytical technique described is a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This application note includes a representative experimental protocol for performing a forced degradation study to identify potential degradation products and a validated HPLC method for the separation and quantification of this compound and its impurities. Additionally, the mechanism of action of this compound is outlined with a corresponding signaling pathway diagram. The provided protocols are intended as a comprehensive guide for researchers and scientists in a drug development setting.
Introduction
This compound is a short-acting beta-2 adrenergic receptor agonist used as a bronchodilator for the treatment of asthma and other respiratory conditions.[1] As a catecholamine derivative, this compound is susceptible to degradation, particularly through oxidation, which can impact its potency and safety.[2] Therefore, a validated stability-indicating analytical method is crucial for ensuring the quality and shelf-life of pharmaceutical formulations containing this compound.
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[3] Such methods are essential for stability studies, which are required by regulatory agencies to establish the shelf-life and storage conditions for drug products.[4][5]
This application note details a representative stability-indicating HPLC method for the analysis of this compound and its degradation products. It also provides a protocol for conducting forced degradation studies to generate potential degradation products and to demonstrate the specificity of the analytical method.
Mechanism of Action of this compound
This compound selectively binds to beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells. This binding activates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium concentrations and the relaxation of bronchial smooth muscle, leading to bronchodilation.
Caption: Signaling pathway of this compound in bronchial smooth muscle cells.
Experimental Protocols
Forced Degradation Study
Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the stability-indicating method.
3.1.1. Materials and Reagents
-
This compound Hydrochloride Reference Standard
-
Hydrochloric Acid (HCl), 0.1 N
-
Sodium Hydroxide (NaOH), 0.1 N
-
Hydrogen Peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Water bath or oven
-
Photostability chamber
3.1.2. Protocol
A general workflow for a forced degradation study is presented below.
Caption: General workflow for a forced degradation study of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound Hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 N NaOH.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 N HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Keep a sample of solid this compound Hydrochloride in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a sample of solid this compound Hydrochloride to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Sample Analysis: Dilute the stressed samples to a suitable concentration with the mobile phase and analyze by the developed HPLC method. Also, analyze the samples by LC-MS to identify the mass of the degradation products.
3.1.3. Expected Results A study on the chemical stability of this compound hydrochloride in solution showed that at 25°C, the solution discolored and lost 7.8% of its potency after 90 days, with a new peak appearing in the chromatogram from a decomposition product.
| Stress Condition | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis | Moderate Degradation | Hydrolysis of ether linkage (if applicable), other acid-catalyzed reactions. |
| Base Hydrolysis | Significant Degradation | Racemization, other base-catalyzed reactions. |
| Oxidation | Significant Degradation | Oxidation of the catechol moiety to form quinone-type structures. |
| Thermal Degradation | Minor to Moderate Degradation | General decomposition. |
| Photolytic Degradation | Minor to Moderate Degradation | Photochemical reactions. |
Representative Stability-Indicating HPLC Method
The following is a representative HPLC method for the analysis of this compound and its degradation products. This method would require validation according to ICH guidelines before use in a regulated environment.
3.2.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 5% B5-20 min: 5-95% B20-25 min: 95% B25-26 min: 95-5% B26-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (Diode Array Detector) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
3.2.2. Method Validation Parameters
A stability-indicating method must be validated to demonstrate its suitability for its intended purpose. The key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to resolve the main peak from degradation products and excipients. Peak purity of the main peak should be demonstrated. |
| Linearity | R² ≥ 0.999 over the concentration range (e.g., 50-150% of the nominal concentration). |
| Accuracy (Recovery) | 98.0% to 102.0% recovery at three concentration levels. |
| Precision (RSD) | Repeatability (n=6): RSD ≤ 2.0%Intermediate Precision (different days, analysts): RSD ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). |
Data Presentation
Quantitative data from the analysis of stressed samples should be tabulated to clearly show the extent of degradation and the formation of impurities.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Assay of this compound | % Total Impurities | Mass Balance (%) |
| Control (Unstressed) | 100.0 | < 0.1 | 100.0 |
| 0.1 N HCl (60°C, 24h) | 92.5 | 7.3 | 99.8 |
| 0.1 N NaOH (60°C, 24h) | 88.2 | 11.5 | 99.7 |
| 3% H₂O₂ (RT, 24h) | 85.7 | 14.1 | 99.8 |
| Thermal (80°C, 48h) | 98.1 | 1.8 | 99.9 |
| Photolytic (ICH Q1B) | 97.5 | 2.3 | 99.8 |
Table 2: Quantitative Data for the Main Degradation Product (Impurity A)
| Stress Condition | Retention Time of Impurity A (min) | % Area of Impurity A |
| Control (Unstressed) | - | Not Detected |
| 0.1 N HCl (60°C, 24h) | 12.8 | 1.2 |
| 0.1 N NaOH (60°C, 24h) | 12.8 | 3.5 |
| 3% H₂O₂ (RT, 24h) | 12.8 | 8.9 |
| Thermal (80°C, 48h) | 12.8 | 0.5 |
| Photolytic (ICH Q1B) | 12.8 | 0.8 |
Conclusion
This application note provides a comprehensive framework for the development and implementation of an analytical method for the detection of this compound and its degradation products. The detailed protocols for forced degradation studies and the representative stability-indicating HPLC method serve as a valuable resource for researchers and scientists involved in the development and quality control of this compound-containing pharmaceutical products. The successful application of these methods will ensure the quality, safety, and efficacy of the final drug product. Further work would involve the isolation and structural elucidation of the major degradation products using techniques such as LC-MS/MS and NMR.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. labotec.co.za [labotec.co.za]
- 4. An Overview of Stability Studies in the Pharmaceutical Industry [neopharmlabs.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Troubleshooting & Optimization
Technical Support Center: Isoetharine Stability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoetharine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning pink/brown. What is causing this discoloration?
A1: The discoloration of your this compound solution is likely due to oxidation. This compound is a catecholamine, a class of compounds that is highly susceptible to oxidation, especially in aqueous solutions exposed to oxygen and light. This process can be accelerated by factors such as elevated temperature, alkaline pH, and the presence of metal ions. The colored products are degradation products, indicating a loss of potency of the active pharmaceutical ingredient. One study noted that an this compound solution stored at 25°C showed discoloration and a 7.8% loss of potency after 90 days.[1]
Q2: What are the primary degradation pathways for this compound in an aqueous solution?
A2: The primary degradation pathway for this compound in aqueous solutions is oxidation of the catechol moiety. This can be initiated by exposure to atmospheric oxygen and is often catalyzed by light and trace metal ions. The hydroxyl groups on the benzene ring are oxidized to form quinones, which can then undergo further reactions to form more complex, often colored, degradation products.
Q3: How can I prevent the degradation of my this compound solution?
A3: To prevent degradation, it is crucial to protect the solution from pro-degradation factors. This can be achieved by:
-
Using Antioxidants: Adding antioxidants such as sodium metabisulfite can effectively inhibit oxidation.
-
Adding Chelating Agents: Incorporating a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that catalyze oxidation.
-
Controlling pH: Maintaining a slightly acidic pH (around 4-5) can significantly slow down the degradation process.
-
Protecting from Light: Storing the solution in amber or light-protectant containers is essential.
-
Deoxygenating the Solvent: Purging the aqueous solvent with an inert gas like nitrogen or argon before preparing the solution can remove dissolved oxygen.
-
Controlling Temperature: Storing the solution at refrigerated temperatures (2-8°C) will slow the rate of degradation.
Q4: What is a stability-indicating HPLC method and why do I need one?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a validated analytical procedure that can accurately and precisely measure the concentration of the intact active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or excipients.[2][3] It is essential for accurately assessing the stability of your this compound solution and determining its shelf-life.
Troubleshooting Guides
Issue 1: Rapid Discoloration and Potency Loss
Symptoms: Your freshly prepared this compound solution quickly turns pink or brown, and you observe a significant decrease in the main this compound peak with the emergence of new peaks in your HPLC analysis.
Possible Causes:
-
Oxygen Exposure: The solution was prepared with a solvent that was not deoxygenated.
-
Metal Ion Contamination: Glassware or reagents may contain trace metal ions that catalyze oxidation.
-
Inappropriate pH: The pH of the solution is neutral or alkaline, which accelerates oxidation.
-
Light Exposure: The solution was not protected from light during preparation or storage.
Solutions:
-
Deoxygenate your solvent: Before preparing your solution, purge the water or buffer with nitrogen or argon gas for at least 15-30 minutes to remove dissolved oxygen.
-
Use high-purity water and acid-washed glassware: This will minimize metal ion contamination.
-
Incorporate stabilizers: Add an antioxidant like sodium metabisulfite (typically 0.05-0.1% w/v) and a chelating agent like EDTA (typically 0.01-0.05% w/v) to your formulation.
-
Adjust the pH: Use a suitable buffer to maintain the pH of the solution in the optimal range of 4-5.
-
Protect from light: Prepare and store the solution in amber-colored vials or wrap the container in aluminum foil.
Issue 2: Inconsistent Stability Results
Symptoms: You observe significant variability in the stability of different batches of your this compound solution, even when prepared under seemingly identical conditions.
Possible Causes:
-
Variability in Reagent Quality: Different lots of excipients (e.g., buffers, antioxidants) may have varying levels of impurities, such as peroxides or metal ions.
-
Inconsistent Preparation Procedure: Minor variations in the preparation process, such as the duration of exposure to air or light, can impact stability.
-
Inadequate Analytical Method: Your HPLC method may not be truly stability-indicating, leading to inaccurate quantification of this compound in the presence of co-eluting degradation products.
Solutions:
-
Qualify your reagents: Test different lots of excipients for their impact on this compound stability.
-
Standardize your protocol: Develop a detailed and consistent standard operating procedure (SOP) for the preparation of your this compound solutions, paying close attention to steps that minimize exposure to oxygen and light.
-
Develop and validate a stability-indicating HPLC method: Perform forced degradation studies to ensure your analytical method can separate all potential degradation products from the parent this compound peak.
Data Presentation
Table 1: Hypothetical Degradation of this compound under Stress Conditions
| Stress Condition | Duration | Temperature | % this compound Remaining | Appearance |
| 0.1 M HCl | 24 hours | 60°C | 95.2% | Colorless |
| 0.1 M NaOH | 8 hours | 60°C | 75.8% | Brown |
| 3% H₂O₂ | 24 hours | 25°C | 60.5% | Dark Brown |
| Heat | 48 hours | 80°C | 92.1% | Slight Yellow |
| Light (ICH Q1B) | 10 days | 25°C | 88.7% | Pink |
This data is for illustrative purposes and is based on typical degradation patterns for catecholamines.
Table 2: Hypothetical Effect of Stabilizers on this compound Stability at 40°C
| Formulation | Storage Time (days) | % this compound Remaining |
| Control (No Stabilizers) | 0 | 100.0% |
| 30 | 85.3% | |
| 60 | 72.1% | |
| 90 | 58.9% | |
| With 0.1% Sodium Metabisulfite | 0 | 100.0% |
| 30 | 99.5% | |
| 60 | 98.8% | |
| 90 | 98.2% | |
| With 0.05% EDTA | 0 | 100.0% |
| 30 | 96.2% | |
| 60 | 92.5% | |
| 90 | 88.7% | |
| With 0.1% Na Metabisulfite + 0.05% EDTA | 0 | 100.0% |
| 30 | 99.8% | |
| 60 | 99.5% | |
| 90 | 99.1% |
This data is for illustrative purposes and demonstrates the expected synergistic effect of an antioxidant and a chelating agent.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound to aid in the development of a stability-indicating analytical method.
Materials:
-
This compound hydrochloride
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
Heating block/water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Dissolve this compound in water to a final concentration of 1 mg/mL and add 3% H₂O₂. Store at room temperature (25°C) for 24 hours, protected from light.
-
Thermal Degradation: Store solid this compound hydrochloride at 80°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose a 1 mg/mL aqueous solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with an unstressed control solution, using a suitable HPLC method.
Protocol 2: Preparation of a Stabilized this compound Aqueous Solution
Objective: To prepare an aqueous solution of this compound with enhanced stability against oxidative degradation.
Materials:
-
This compound hydrochloride
-
Sodium metabisulfite
-
Disodium edetate (EDTA)
-
Citrate buffer components (citric acid, sodium citrate)
-
High-purity water, deoxygenated with nitrogen gas
-
pH meter
-
Amber glass vials
Procedure:
-
Prepare a 0.05 M citrate buffer and adjust the pH to 4.5.
-
In a suitable amber glass vessel, dissolve sodium metabisulfite (to a final concentration of 0.1% w/v) and EDTA (to a final concentration of 0.05% w/v) in the deoxygenated citrate buffer.
-
Slowly add the this compound hydrochloride powder to the solution while stirring until it is completely dissolved, to achieve the desired final concentration.
-
Confirm the final pH of the solution is 4.5 and adjust if necessary with small amounts of citric acid or sodium citrate solution.
-
Filter the solution through a 0.22 µm filter into sterile, amber glass vials.
-
If possible, flush the headspace of the vials with nitrogen before sealing.
-
Store the vials at 2-8°C.
Protocol 3: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound in the presence of its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 40% B
-
20-25 min: 40% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase A
This is an illustrative method. The actual method should be developed and validated for your specific application.
Mandatory Visualizations
Caption: Proposed oxidative degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
Caption: Workflow for preparing a stabilized this compound solution.
References
Technical Support Center: Optimizing Isoetharine Dosage for Rodent Inhalation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing isoetharine dosage for rodent inhalation studies.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a selective beta-2 adrenergic agonist.[1][2] Its primary mechanism of action involves stimulating beta-2 adrenergic receptors on the smooth muscle cells of the airways.[1][2] This activation triggers a signaling cascade that leads to the relaxation of these muscles, resulting in bronchodilation and improved airflow.[1]
2. What are the key considerations for determining the starting dose of this compound in rodent inhalation studies?
Due to a lack of publicly available, specific dosage ranges for this compound in rodent inhalation studies, a dose-ranging study is recommended. Key considerations when designing this study include:
-
Literature Review: While specific data is scarce, a thorough review of studies using other beta-2 agonists in the target rodent species can provide a starting point.
-
Clinical Dosage: Human dosage recommendations can be used as a very rough starting point for allometric scaling calculations, but this should be approached with extreme caution due to significant physiological differences between species.
-
Inhalation System Characterization: The performance of your specific inhalation exposure system (e.g., nebulizer output, particle size distribution) will significantly impact the delivered and deposited dose.
-
Toxicity Data: If available, any reported in vivo toxicity data for this compound can help in setting an upper limit for the dose-ranging study.
3. How is the delivered dose of an inhaled substance calculated for rodents?
The delivered dose (DD) is the amount of substance presented to the animal's breathing zone. A commonly used formula is:
DD (mg/kg) = (C × RMV × T) / BW
Where:
-
C = Aerosol concentration (mg/L)
-
RMV = Respiratory Minute Volume (L/min)
-
T = Exposure duration (min)
-
BW = Body weight (kg)
4. How does the delivered dose differ from the deposited dose?
The delivered dose is the amount of aerosol available for inhalation, while the deposited dose is the fraction of the delivered dose that is actually deposited in the respiratory tract. The deposited dose is influenced by factors such as particle size, the animal's breathing pattern, and the anatomy of the respiratory tract. Regulatory agencies often use standard deposition fractions for preclinical studies, which can be a starting point for estimation.
Table 1: Standard Pulmonary Deposition Fractions Assumed by the FDA for Inhaled Pharmaceuticals
| Species | Deposition Fraction |
| Rodents | 10% |
| Non-rodents (e.g., dogs, primates) | 25% |
| Humans | 100% (for clinical delivery) |
Source: Adapted from preclinical testing guidelines.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent bronchodilator response at a given dose | Inconsistent aerosol generation and delivery. | Calibrate and validate your aerosol generation system before each study. Ensure consistent nebulizer performance and airflow rates. |
| Animal-to-animal variability in respiratory rate and tidal volume. | Acclimatize animals to the restraint tubes to minimize stress-induced changes in breathing patterns. Monitor and record respiratory rates during exposure if possible. | |
| Signs of animal distress (e.g., agitation, excessive salivation, altered breathing) | Dose may be too high, causing systemic side effects. | Immediately stop the exposure and monitor the animal. Reduce the concentration of this compound in subsequent experiments. Consider a pilot study with a wider range of doses to identify the maximum tolerated dose (MTD). |
| Stress from the experimental setup. | Ensure proper acclimatization to the exposure system. Use appropriate animal restraints that do not constrict breathing. | |
| Low or no detectable bronchodilator effect | Sub-optimal particle size for rodent lung deposition. | Characterize the particle size distribution of your aerosol. Aim for a mass median aerodynamic diameter (MMAD) of 1-3 µm for rats and 1-2 µm for mice for optimal deep lung deposition. |
| Insufficient deposited dose. | Increase the aerosol concentration or the exposure duration. Verify the calculated delivered dose and consider the expected deposition fraction. | |
| Degradation of this compound in the nebulizer solution. | Studies have shown this compound hydrochloride to be stable during ultrasonic nebulization and when diluted with normal saline. However, if using a novel formulation or prolonged nebulization times, it is advisable to verify the stability of your solution. | |
| Visible discoloration of the this compound solution | Potential degradation of the drug. | While this compound solutions are generally stable, discoloration after prolonged storage at room temperature has been reported. It is recommended to use freshly prepared solutions for each experiment. |
Experimental Protocols
Detailed Methodology: Dose-Ranging Study for this compound in Rodents
This protocol outlines a general procedure for a dose-ranging study to determine the optimal therapeutic dose of this compound.
-
Animal Model: Select the appropriate rodent species and strain for your research question. House the animals in a controlled environment and allow for an acclimatization period before the study.
-
Aerosol Generation and Characterization:
-
Prepare a stock solution of this compound hydrochloride in sterile saline.
-
Use a suitable nebulizer (e.g., ultrasonic or jet) connected to a nose-only inhalation exposure system.
-
Characterize the generated aerosol for particle size distribution (using a cascade impactor) and concentration (by gravimetric analysis of filter samples). The target MMAD should be within the optimal range for your chosen rodent species.
-
-
Dose Selection:
-
Based on a thorough literature review of similar compounds and considering human therapeutic doses with appropriate allometric scaling as a preliminary guide, select a range of at least 3-4 doses (low, medium, high).
-
Include a vehicle control group (saline only).
-
-
Exposure Procedure:
-
Acclimatize the animals to the restraint tubes for several days prior to the experiment to minimize stress.
-
On the day of the study, place the animals in the restraint tubes and connect them to the exposure ports of the inhalation chamber.
-
Expose each group to their assigned aerosol concentration for a fixed duration.
-
-
Efficacy Assessment (Bronchodilation):
-
Measure baseline airway mechanics (e.g., airway resistance and compliance) using a technique like forced oscillation or whole-body plethysmography before exposure.
-
After this compound administration, induce bronchoconstriction using an agent like methacholine.
-
Measure airway mechanics again to assess the protective effect of this compound against the bronchoconstrictor challenge.
-
-
Toxicity Assessment:
-
Monitor the animals for any adverse clinical signs during and after exposure.
-
At the end of the study, perform a gross necropsy and collect tissues (especially respiratory tract tissues) for histopathological analysis.
-
-
Data Analysis:
-
Analyze the efficacy and toxicity data to determine the dose-response relationship and identify the optimal therapeutic dose with minimal side effects.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to bronchodilation.
Experimental Workflow for a Rodent Inhalation Study
Caption: General workflow for a rodent inhalation study.
References
Technical Support Center: Overcoming Poor Solubility of Isoetharine in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of Isoetharine in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture experiments?
A1: this compound is a selective beta-2 adrenergic agonist used in research to study its effects on cellular signaling pathways, particularly in respiratory and cardiovascular models.[1] Its poor aqueous solubility at physiological pH can lead to precipitation in cell culture media, resulting in inconsistent drug concentrations, inaccurate experimental results, and potential cytotoxicity from drug crystals.
Q2: What are the common forms of this compound available and do they differ in solubility?
A2: this compound is available as a free base and as salt forms, most commonly this compound Mesylate and this compound Hydrochloride. Salt forms are generally more water-soluble than the free base. For example, this compound Mesylate has a reported solubility of >50.3 µg/mL at pH 7.4. The choice of salt form can be a primary step in improving solubility.
Q3: What are the primary methods to improve the solubility of this compound in cell culture media?
A3: The three main strategies to enhance the solubility of this compound for in vitro studies are:
-
Use of a Co-solvent: Utilizing a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to first dissolve the compound before further dilution in aqueous media.
-
pH Adjustment: Modifying the pH of the solvent or media to a range where the ionized (more soluble) form of the drug is predominant.
-
Use of Solubilizing Agents: Employing agents like cyclodextrins to form inclusion complexes with the drug, thereby increasing its aqueous solubility.
Q4: How does this compound exert its biological effects in cells?
A4: this compound selectively binds to beta-2 adrenergic receptors on the cell surface. This binding activates the G-protein coupled receptor, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response, such as smooth muscle relaxation.[1]
Troubleshooting Guides
Issue 1: this compound powder will not dissolve in my cell culture medium.
-
Question: I am trying to dissolve this compound powder directly into my cell culture medium (e.g., DMEM) at my desired final concentration, but it is not dissolving and I see particulate matter. What should I do?
-
Answer: Direct dissolution of poorly soluble compounds like this compound in aqueous media is often unsuccessful. It is highly recommended to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO. This stock solution can then be serially diluted in your cell culture medium to the final working concentration.
Issue 2: My this compound stock solution in DMSO precipitates when added to the cell culture medium.
-
Question: I have prepared a concentrated stock solution of this compound in DMSO. However, when I add it to my cell culture medium, a precipitate forms immediately. How can I prevent this?
-
Answer: This is a common issue known as "crashing out," which occurs when a drug that is soluble in an organic solvent is rapidly introduced into an aqueous environment where it is less soluble. To mitigate this, try the following:
-
Reduce the Final Concentration: Your target concentration may be above the solubility limit of this compound in the final medium. Try a lower final concentration if your experimental design allows.
-
Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of media, perform a serial dilution. First, dilute the stock in a small volume of serum-free media, vortex gently, and then add this intermediate dilution to your final volume of complete media.
-
Pre-warm the Medium: Adding the stock solution to pre-warmed (37°C) medium can sometimes improve solubility.
-
Increase the Final DMSO Concentration (with caution): While increasing the final DMSO concentration can aid solubility, it is crucial to keep it at a non-toxic level for your cells. Most cell lines can tolerate up to 0.5% DMSO, but it is best to keep it at or below 0.1%. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Issue 3: The cell culture medium becomes cloudy or shows a precipitate after a period of incubation with this compound.
-
Question: My this compound-containing medium was clear initially, but after several hours in the incubator, I observe a precipitate. What is causing this delayed precipitation?
-
Answer: Delayed precipitation can be due to several factors:
-
Temperature Changes: The solubility of some compounds can decrease as the medium equilibrates to the incubator temperature.
-
Interaction with Media Components: Components in the serum or media supplements can interact with the drug over time, leading to the formation of insoluble complexes.
-
pH Shifts: Cellular metabolism can cause a gradual change in the pH of the medium, which may affect the solubility of this compound.
-
Instability of the Compound: As a catecholamine, this compound may be prone to degradation in culture medium over time, and the degradation products may be less soluble.
Solutions:
-
Prepare fresh this compound-containing media immediately before each experiment.
-
If long-term incubation is necessary, consider using a lower concentration of this compound or exploring alternative solubilization methods like cyclodextrins, which can enhance stability.
-
Monitor the pH of your culture medium during the experiment.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and recommended starting concentrations for solubility enhancement strategies.
| Parameter | Value | Source/Recommendation |
| This compound Mesylate Solubility | ||
| In DMSO | 125 mg/mL (372.67 mM) (requires sonication) | [2] |
| At pH 7.4 | >50.3 µg/mL (>0.15 mM) | [3] |
| Recommended DMSO Concentrations in Final Culture Medium | ||
| General Use | ≤ 0.5% | [4] |
| For Sensitive or Primary Cells | ≤ 0.1% | |
| Recommended Cyclodextrin Starting Concentrations | ||
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-10 mM | General recommendation |
| Methyl-β-cyclodextrin (M-β-CD) | 1-10 mM | General recommendation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
Materials:
-
This compound (Mesylate or HCl salt) powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder into a sterile tube or vial.
-
Add the calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a sonicator for short intervals to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: pH Adjustment to Enhance this compound Solubility
Principle: this compound is a weak base. According to the Henderson-Hasselbalch equation, its solubility will increase in a more acidic environment where it is protonated and thus more polar.
Materials:
-
This compound powder
-
Sterile 1N HCl and 1N NaOH
-
Sterile water or a suitable buffer (e.g., PBS)
-
Calibrated pH meter with a micro-probe
Procedure:
-
Prepare a suspension of this compound in sterile water or buffer at a concentration slightly higher than your desired final concentration.
-
While stirring, slowly add sterile 1N HCl dropwise to lower the pH. Monitor the pH continuously.
-
Observe the solution for clarity. The pH at which the this compound completely dissolves is the pH at which it is sufficiently soluble.
-
Once dissolved, this acidic stock solution can be further diluted into your cell culture medium. Be aware that adding this acidic stock may lower the pH of your final medium, which could affect your cells. It is crucial to check the final pH of the medium after adding the drug solution and adjust if necessary.
-
Note: It is essential to determine the pH tolerance of your specific cell line before using this method.
Protocol 3: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble drugs like this compound, forming an inclusion complex that is more water-soluble.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water or cell culture medium
-
Vortex mixer
-
Magnetic stirrer (optional)
Procedure:
-
Prepare a solution of HP-β-CD in sterile water or your desired medium. A common starting concentration is 10-50 mM.
-
Add the this compound powder to the HP-β-CD solution to achieve your desired final drug concentration.
-
Vortex or stir the mixture vigorously for several hours (or overnight) at room temperature to facilitate the formation of the inclusion complex.
-
Sterile-filter the solution through a 0.22 µm filter to remove any undissolved drug and ensure sterility.
-
This solution can now be used as your final working solution or as a concentrated stock for further dilution.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for improving this compound solubility.
References
Identifying and minimizing interference in Isoetharine HPLC analysis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the identification and minimization of interference in the High-Performance Liquid Chromatography (HPLC) analysis of Isoetharine.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound HPLC analysis?
Interference in the HPLC analysis of this compound, a catecholamine-like structure, can originate from several sources.[1] These include:
-
Matrix Effects: Components in the sample matrix (e.g., excipients in a pharmaceutical formulation or endogenous substances in biological fluids) can co-elute with this compound, causing signal suppression or enhancement.[2][3]
-
Mobile Phase Contamination: Impurities in solvents, buffers, or water, even in HPLC-grade reagents, can accumulate on the column and elute as "ghost peaks," particularly during gradient analysis.[4][5]
-
System Contamination & Carryover: Residuals from previous injections sticking to the injector, column, or detector can appear in subsequent runs. Worn pump seals or contaminated tubing can also introduce extraneous peaks.
-
Degradation Products: this compound is susceptible to oxidation and other forms of degradation (e.g., acid/base hydrolysis, photolysis). These degradation products can appear as new peaks, potentially interfering with the quantification of the active pharmaceutical ingredient (API). Forced degradation studies are essential to identify these potential interferents.
-
Related Substances and Impurities: Impurities from the synthesis process or related bronchodilators may be present and cause co-eluting peaks.
Q2: I am seeing unexpected peaks (ghost peaks) in my chromatogram. How do I identify their source and eliminate them?
Ghost peaks are extraneous peaks that are not related to your sample. A systematic approach is the best way to identify and eliminate their source.
Troubleshooting Steps:
-
Run a Blank Gradient: First, run a blank injection (injecting only the mobile phase) without a sample. If the ghost peak is still present, the contamination source is likely the HPLC system or the mobile phase itself.
-
Isolate the Mobile Phase: Prepare fresh, high-purity mobile phase using solvents from a different batch or manufacturer. Ensure proper degassing. If the peak disappears, the original mobile phase was contaminated.
-
Check the Water Source: Use high-quality, freshly prepared HPLC-grade water. Storing water can lead to contamination.
-
Systematically Check HPLC Components: If the peak persists, the issue may be system contamination. You can isolate the source by removing components sequentially (e.g., remove the column and replace it with a union) and running a blank. Work backward from the detector to the injector to pinpoint the contaminated part.
-
Implement Preventative Measures:
-
Always use high-purity, filtered solvents.
-
Flush the column and system thoroughly between different analyses.
-
Use guard columns to protect the analytical column from contamination.
-
Regularly maintain the HPLC system, including replacing pump seals and injector components.
-
References
Preventing oxidative degradation of Isoetharine during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidative degradation of Isoetharine during storage.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning a pinkish/brown color. What is causing this?
A1: The discoloration of your this compound solution is a common indicator of oxidative degradation. This compound, being a catecholamine, is highly susceptible to oxidation, which leads to the formation of colored degradation products like ortho-quinones and subsequent polymerization products. This process can be accelerated by exposure to light, elevated temperatures, and alkaline pH.
Q2: What are the primary factors that contribute to the oxidative degradation of this compound?
A2: The primary factors that accelerate the oxidative degradation of this compound are:
-
Exposure to Oxygen: The presence of atmospheric oxygen is the main driver of oxidation.
-
Light Exposure: UV and visible light can catalyze the oxidation process.
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]
-
pH: Alkaline conditions (high pH) can significantly increase the rate of catecholamine oxidation.
-
Presence of Metal Ions: Trace metal ions can act as catalysts for oxidation reactions.
Q3: How can I minimize the oxidative degradation of my this compound samples during storage?
A3: To minimize degradation, you should:
-
Protect from Light: Store this compound solutions in amber-colored vials or wrap containers in aluminum foil to block light.
-
Control Temperature: Store solutions at refrigerated temperatures (2-8°C) when possible. One study showed that this compound solution was stable for at least 120 days at 5°C, whereas at 25°C, it showed a 7.8% loss of potency after 90 days.[1]
-
Use an Inert Atmosphere: Purging the headspace of the storage container with an inert gas like nitrogen or argon can displace oxygen and significantly slow down oxidation.
-
Control pH: Maintain the pH of the solution in the acidic range, as catecholamines are generally more stable at lower pH.
-
Use Antioxidants: The addition of antioxidants can effectively inhibit the oxidation process.
Q4: What type of antioxidants are suitable for stabilizing this compound solutions?
A4: Antioxidants that are effective for catecholamines and other easily oxidizable compounds include:
-
Reducing Agents: Ascorbic acid (Vitamin C) and sodium metabisulfite are commonly used. They are preferentially oxidized, thereby protecting the this compound.
-
Chain Terminators: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) can interrupt the free radical chain reactions involved in oxidation.
-
Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can be used to chelate metal ions that may catalyze oxidation.
Q5: How can I tell if my this compound has degraded, and what are the potential consequences?
A5: Besides the visual discoloration, degradation can be confirmed and quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC). Degradation leads to a decrease in the potency of the drug, meaning the concentration of active this compound is reduced. This can compromise the accuracy and reproducibility of your experimental results. In a clinical context, it would lead to a reduction in therapeutic efficacy.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Solution Discoloration (Pink/Brown) | Oxidative degradation | 1. Confirm degradation using HPLC analysis by observing a decrease in the this compound peak area and the appearance of new peaks corresponding to degradation products. 2. Implement preventative measures: protect from light, store at lower temperatures, and consider using antioxidants. |
| Loss of Potency/Inconsistent Results | Chemical degradation of this compound | 1. Quantify the concentration of this compound using a validated stability-indicating HPLC method. 2. Review storage conditions (temperature, light exposure, pH of the solution). 3. Prepare fresh solutions for critical experiments. |
| Precipitate Formation in Solution | Formation of insoluble degradation products or pH shift | 1. Analyze the precipitate if possible. 2. Check the pH of the solution. 3. Filter the solution if necessary, but be aware that this removes degraded product and may alter the final concentration. Address the root cause of degradation. |
Data on this compound Stability
Table 1: Stability of this compound Hydrochloride Solution (diluted 1 in 10 with 0.9% Sodium Chloride) [1]
| Storage Temperature | Storage Duration | Potency Loss | Observations |
| 5°C | 120 days | Not significant | Solution remained stable |
| 25°C | 90 days | 7.8% | Discoloration and appearance of a new peak in the chromatogram |
| 25°C | 120 days | >7.8% | Continued degradation |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to separate this compound from its degradation products. Method optimization and validation are crucial for accurate results.
1. Objective: To quantify the concentration of this compound and monitor the formation of degradation products over time.
2. Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
This compound reference standard
-
Degraded this compound sample (from forced degradation studies)
3. HPLC Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
4. Procedure:
-
Prepare a standard curve using known concentrations of the this compound reference standard.
-
Inject the degraded sample into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Peaks other than the this compound peak are potential degradation products.
-
Quantify the amount of this compound remaining by comparing its peak area to the standard curve.
-
The percentage of degradation can be calculated as: ((Initial Area - Area at time t) / Initial Area) * 100.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and to validate the stability-indicating nature of an analytical method.
1. Objective: To generate degradation products of this compound under various stress conditions.
2. Materials:
-
This compound solution (e.g., 1 mg/mL)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Water bath/oven
-
UV lamp
3. Procedure:
-
Acid Hydrolysis: Mix equal volumes of this compound solution and 0.1 M HCl. Heat at 60°C for 2 hours.
-
Base Hydrolysis: Mix equal volumes of this compound solution and 0.1 M NaOH. Keep at room temperature for 1 hour.
-
Oxidative Degradation: Mix equal volumes of this compound solution and 3% H₂O₂. Keep at room temperature for 2 hours.
-
Thermal Degradation: Heat the this compound solution at 80°C for 24 hours.
-
Photodegradation: Expose the this compound solution to UV light (254 nm) for 24 hours.
-
Control Sample: Keep an this compound solution at 4°C, protected from light.
4. Analysis:
-
Analyze all stressed samples and the control sample using the stability-indicating HPLC method (Protocol 1).
-
Compare the chromatograms to identify and quantify the degradation products formed under each condition.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for assessing this compound stability.
References
Addressing variability in animal responses to Isoetharine treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Isoetharine in animal experiments. The information aims to address the inherent variability in animal responses to ensure more consistent and reliable experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during this compound treatment in a question-and-answer format.
Q1: We are observing significant variability in the bronchodilatory response to this compound between individual animals of the same species and strain. What are the potential causes?
A1: Variability in response, even within the same species and strain, is a documented phenomenon.[1] Several factors can contribute to this:
-
Genetic Polymorphisms: Minor genetic differences, even in inbred strains, can lead to variations in the structure and function of the β2-adrenergic receptor, this compound's primary target.[2][3] This can alter drug binding, receptor activation, and downstream signaling.
-
Receptor Density and Distribution: The number and location of β1 and β2-adrenergic receptors can differ between animals, affecting the overall response. While this compound is a selective β2-agonist, it can have off-target effects on β1-receptors, especially at higher doses, leading to cardiovascular side effects and potentially confounding the bronchodilatory measurements.[2][4]
-
Underlying Inflammation: The severity and nature of airway inflammation in your animal model can significantly impact the response to bronchodilators. Inflammatory mediators can alter receptor expression and function.
-
Animal Health Status: Subclinical infections or stress can alter physiological responses to drug administration. Ensure all animals are healthy and properly acclimatized before starting experiments.
-
Drug Administration Technique: Inconsistent delivery of nebulized or intratracheally administered this compound can be a major source of variability. Ensure your technique is standardized and consistent across all animals.
Q2: Our animals are developing tolerance (tachyphylaxis) to repeated this compound treatments, with diminishing bronchodilatory effects over time. How can we manage this?
A2: Tachyphylaxis, or rapid desensitization, is a known characteristic of β2-adrenergic agonists. This occurs due to the uncoupling of the receptor from its signaling pathway and receptor downregulation with prolonged or repeated exposure.
-
Dosing Regimen: Re-evaluate your dosing frequency. Spacing out treatments may allow for receptor resensitization.
-
Dose Escalation: While a potential short-term solution, be cautious with increasing the dose as it can lead to more pronounced side effects and may not overcome significant tachyphylaxis.
-
Combination Therapy: Consider co-administration with other classes of drugs, such as corticosteroids, which have been shown to upregulate β2-adrenergic receptors and restore responsiveness to agonists.
-
Washout Periods: If your experimental design allows, incorporate washout periods to allow the system to return to baseline before subsequent treatments.
Q3: We are observing unexpected cardiovascular side effects, such as tachycardia, even at what we believe are therapeutic doses. What is happening and how can we mitigate this?
A3: While this compound is selective for β2-adrenergic receptors, it can still exert effects on β1-adrenergic receptors, which are predominantly found in the heart. Stimulation of these receptors leads to an increased heart rate (tachycardia) and contractility.
-
Dose Reduction: This is the most straightforward approach. Determine the minimal effective dose for bronchodilation to minimize off-target cardiovascular effects.
-
Route of Administration: Localized delivery to the lungs (e.g., via nebulization or intratracheal instillation) is preferred over systemic administration (e.g., intraperitoneal or intravenous) to minimize systemic exposure and cardiovascular side effects.
-
Cardiovascular Monitoring: Continuously monitor heart rate and blood pressure during your experiments to ensure animal welfare and to correlate any cardiovascular changes with drug administration.
-
Species and Strain Selection: Be aware that the distribution of β1 and β2 receptors can vary between species and even strains, influencing the propensity for cardiovascular side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective β2-adrenergic receptor agonist. It binds to β2-adrenergic receptors on the surface of airway smooth muscle cells. This binding activates the Gs alpha subunit of the G-protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.
Q2: What are the key differences in this compound response between common laboratory animal species?
A2: The response to this compound and other β-agonists can vary significantly between species due to differences in:
-
Receptor Subtype Distribution: The ratio of β1 to β2-adrenergic receptors in the airways and cardiovascular tissues differs between species. For instance, guinea pigs have a high density of β2-receptors in their tracheal smooth muscle, making them a sensitive model for studying bronchodilation. In contrast, the distribution in rats and rabbits can differ.
-
Drug Metabolism: The rate and pathways of this compound metabolism can vary, affecting the drug's half-life and duration of action.
-
Anatomical and Physiological Differences: The structure of the respiratory tract and baseline airway reactivity can influence the observed response to a bronchodilator.
Q3: How does the choice of animal strain within a species affect the response to this compound?
A3: Even within the same species, different inbred strains can exhibit varied responses to β-agonist treatment. This is often attributed to subtle genetic variations that can influence:
-
β2-Adrenergic Receptor Polymorphisms: Single nucleotide polymorphisms (SNPs) in the gene encoding the β2-receptor can alter its structure, function, and susceptibility to desensitization.
-
Immune Response: In models of allergic asthma, the underlying immune response to an allergen can differ between strains, which can indirectly affect airway responsiveness to bronchodilators. For example, BALB/c mice are known to mount a strong Th2-type inflammatory response.
Q4: What are the typical off-target effects of this compound in animal studies?
A4: The most common off-target effects are cardiovascular, stemming from the stimulation of β1-adrenergic receptors. These can include:
-
Tachycardia (increased heart rate)
-
Increased cardiac contractility
-
Potential for arrhythmias at high doses
Other potential side effects, although less common with localized administration, can include tremors and nervousness.
Data Presentation
Table 1: Factors Influencing Variability in Animal Response to this compound
| Factor | Description | Potential Impact on Experiments | Key Considerations |
| Species | Different animal species (e.g., guinea pig, rat, mouse) have varying distributions and densities of β1 and β2-adrenergic receptors. | Affects the potency and selectivity of this compound, as well as the profile of on-target and off-target effects. | Select a species with a well-characterized respiratory and cardiovascular response to β-agonists that is relevant to the research question. |
| Strain | Genetic variations within a species (e.g., BALB/c vs. C57BL/6 mice) can lead to differences in receptor function and immune responses. | Can result in significant inter-strain differences in the magnitude of bronchodilation and susceptibility to side effects. | Clearly report the strain of animals used. Consider using multiple strains to assess the generalizability of findings. |
| Genetic Polymorphisms | Variations in the gene encoding the β2-adrenergic receptor can alter drug binding and signaling. | Contributes to inter-individual variability in response, even within the same strain. | Be aware of this potential source of variability when analyzing data. |
| Route of Administration | The method of drug delivery (e.g., nebulization, intratracheal, intraperitoneal, intravenous) affects the local and systemic concentration of this compound. | Localized delivery (nebulization) maximizes lung exposure and minimizes systemic side effects. Systemic routes increase the risk of cardiovascular effects. | Choose a route of administration that is appropriate for the experimental goals and minimizes confounding variables. |
| Dose and Dosing Regimen | The concentration of this compound and the frequency of administration influence the therapeutic effect and the development of tachyphylaxis. | Higher doses may lead to off-target effects and more rapid desensitization. Repeated dosing can lead to diminished responses. | Conduct dose-response studies to determine the optimal dose. Consider the potential for tachyphylaxis when designing chronic studies. |
| Animal Health and Environment | Underlying health conditions, stress, and housing conditions can impact physiological responses. | Can introduce non-experimental variability and confound results. | Ensure animals are healthy, acclimatized, and housed in a stable environment. |
Experimental Protocols
Note: The following protocols are generalized examples and may require optimization for specific experimental conditions and animal models.
Experiment 1: Evaluation of this compound-Induced Bronchodilation in an Ovalbumin (OVA)-Challenged Mouse Model of Allergic Asthma
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Sensitization:
-
On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in 200 µL of sterile saline.
-
-
Challenge:
-
On days 21, 22, and 23, challenge the mice with an aerosol of 1% OVA in sterile saline for 30 minutes using a nebulizer.
-
-
This compound Treatment and Airway Hyperresponsiveness (AHR) Measurement (on day 25):
-
Anesthetize the mice (e.g., with a mixture of ketamine and xylazine).
-
Intubate the mice and connect them to a small animal ventilator.
-
Measure baseline airway resistance.
-
Administer nebulized this compound (e.g., 0.5-1% solution for 5-10 minutes).
-
After a 5-10 minute stabilization period, challenge the mice with increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL) and measure airway resistance at each concentration.
-
-
Data Analysis:
-
Compare the methacholine dose-response curves between this compound-treated and vehicle-treated groups to determine the effect on AHR.
-
Experiment 2: In Vitro Assessment of this compound's Relaxant Effect on Guinea Pig Tracheal Smooth Muscle
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and excise the trachea.
-
Prepare tracheal rings (2-3 mm in width) and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
-
Experimental Procedure:
-
Allow the tracheal rings to equilibrate under a resting tension of 1 g for at least 60 minutes.
-
Induce a stable contraction with a submaximal concentration of a contractile agent (e.g., carbachol or histamine).
-
Once a stable plateau is reached, add cumulative concentrations of this compound to the organ bath to generate a concentration-response curve.
-
-
Data Analysis:
-
Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) to determine the potency of the drug.
-
Mandatory Visualizations
Caption: this compound signaling pathway in airway smooth muscle cells.
Caption: Experimental workflow for assessing airway hyperresponsiveness.
Caption: Troubleshooting logic for variable this compound response.
References
- 1. Airway Hyperresponsiveness in Allergically Inflamed Mice: The Role of Airway Closure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relaxation of equine tracheal muscle in vitro by different adrenoceptor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Species difference in the beta1/beta2-adrenoceptor selectivity of SM220CL in the cat and guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Isoetharine-Induced Cardiovascular Side Effects in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cardiovascular side effects during experiments with isoetharine in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause cardiovascular side effects?
A1: this compound is a selective beta-2 adrenergic receptor agonist.[1] Its primary therapeutic effect, bronchodilation, is achieved by stimulating beta-2 receptors in the smooth muscle of the airways.[1] However, its selectivity is not absolute, and at higher doses, it can cross-stimulate beta-1 adrenergic receptors, which are predominantly located in the heart. Stimulation of these beta-1 receptors leads to an increase in heart rate (positive chronotropy) and contractility (positive inotropy), which manifest as tachycardia and palpitations.[1]
Q2: What are the most common cardiovascular side effects observed with this compound administration in animal models?
A2: The most frequently reported cardiovascular side effects in animal models are sinus tachycardia (an elevated heart rate) and an increase in cardiac output. In some cases, particularly with prolonged administration or high doses, it can contribute to the development of cardiac hypertrophy (an increase in heart muscle mass). Isoproterenol, a similar but non-selective beta-agonist, is often used experimentally to induce cardiac hypertrophy in animal models.[2][3]
Q3: How can I mitigate the cardiovascular side effects of this compound without compromising its effects on the respiratory system?
A3: A common and effective strategy is the co-administration of a selective beta-1 adrenergic receptor antagonist (a "beta-blocker"). These drugs selectively block the beta-1 receptors in the heart, thus preventing or reducing the tachycardic effects of this compound, while having minimal impact on the beta-2 receptors in the lungs responsible for bronchodilation.
Q4: Which selective beta-1 blockers are commonly used in animal research?
A4: Several selective beta-1 blockers are available. The most commonly used in preclinical research include metoprolol, atenolol, and bisoprolol. The choice of agent may depend on the specific experimental design, the animal model, and the desired duration of action.
Troubleshooting Guides
Issue 1: Excessive Tachycardia and Animal Distress After this compound Administration
Q: My animal model (rat/mouse) is exhibiting a very high heart rate (>500 bpm) and signs of distress immediately after this compound administration. What should I do?
A: This indicates a strong beta-1 adrenergic response. Here are the steps to troubleshoot this issue:
-
Review the Dose: The most common cause of excessive side effects is a high dose of this compound. Cross-reference your current dosage with published data for your specific animal model and administration route. Consider performing a dose-response study to find the optimal dose that provides the desired respiratory effect with minimal cardiovascular impact.
-
Consider a Selective Beta-1 Blocker: If reducing the this compound dose is not an option, pre-treating the animals with a selective beta-1 blocker is the recommended approach. This will selectively protect the heart from the off-target effects of this compound.
-
Monitor Vital Signs Continuously: If possible, use telemetry or a non-invasive monitoring system to continuously track heart rate and blood pressure. This will allow you to observe the onset and duration of the tachycardia and assess the efficacy of any interventions.
-
Ensure Proper Acclimatization: Ensure that the animals are properly acclimatized to the experimental setup to minimize stress-induced tachycardia, which can be confounded with drug effects.
Issue 2: High Mortality in a Chronic this compound-Induced Cardiac Hypertrophy Study
Q: I am conducting a long-term study to model cardiac hypertrophy using continuous this compound infusion, but I am experiencing a high mortality rate in my animals. What could be the cause and how can I prevent it?
A: High mortality in chronic beta-agonist infusion studies is often due to sustained and severe cardiac stress, leading to heart failure.
-
Optimize the this compound Dose: The dose required to induce hypertrophy over several weeks is significantly lower than an acute dose for bronchodilation. Review the literature for established protocols for inducing cardiac hypertrophy with beta-agonists like isoproterenol, which is more commonly used for this purpose. A common dose for isoproterenol-induced hypertrophy in rats is 5 mg/kg/day administered subcutaneously.
-
Method of Administration: Continuous infusion via an osmotic minipump is often better tolerated than daily bolus injections, as it provides a more stable plasma concentration of the drug.
-
Introduce a Beta-1 Blocker: Co-administering a low dose of a selective beta-1 blocker can help to control the heart rate and reduce the overall cardiac stress, potentially lowering mortality while still allowing for the development of hypertrophy.
-
Monitor Cardiac Function: Regularly monitor cardiac function using echocardiography to assess the progression of hypertrophy and detect early signs of heart failure, such as a decline in ejection fraction. This will allow you to adjust the treatment protocol if necessary.
Quantitative Data
The following tables provide a summary of dosages used in animal models for inducing beta-adrenergic stimulation and for beta-1 receptor blockade. Note that isoproterenol is often used as a model compound for inducing cardiac hypertrophy due to its potent beta-adrenergic agonism.
Table 1: Isoproterenol Dosages for Inducing Cardiac Hypertrophy in Rodents
| Animal Model | Dosage | Route of Administration | Duration | Outcome | Reference |
| Rat (Wistar) | 0.3 mg/kg/day | Subcutaneous injection | 8 days | 44% increase in heart weight | |
| Rat (Sprague Dawley) | 5 mg/kg/day | Subcutaneous injection | 14 days | ~55% increase in heart weight to tail length ratio | |
| Rat (Wistar) | 5 mg/kg/day | Intraperitoneal injection | 30 days | Significant increase in heart weight/body weight ratio | |
| Mouse (C57BL/6J) | 30 µg/g/day | Subcutaneous infusion | 14 days | Left ventricular hypertrophy |
Table 2: Suggested Doses of Selective Beta-1 Blockers in Rodents
| Drug | Animal Model | Dosage | Route of Administration | Notes | Reference |
| Metoprolol | Rat | 2.5 mg/kg (bolus) then 50 mg/kg bid | IV then oral | Used in a model of myocardial infarction | |
| Metoprolol | Rat | Not specified | Not specified | Attenuated the decrease in heart rate | |
| Atenolol | Human (for conversion reference) | 25-50 mg daily | Oral | Often converted to Metoprolol 25-50 mg bid | |
| Bisoprolol | Human (for reference) | 5 mg daily | Oral | Highly beta-1 selective |
Disclaimer: These are not typical starting doses. Recommended starting doses depend on the clinical scenario.
Experimental Protocols
Protocol 1: Induction of Cardiac Hypertrophy in Rats using Isoproterenol
This protocol is adapted from studies using isoproterenol to induce cardiac hypertrophy, a model that mimics the sustained beta-adrenergic stimulation that can be a concern with chronic this compound use.
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g).
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Drug Preparation: Dissolve (±)-isoproterenol hydrochloride in sterile 0.9% saline.
-
Administration: Administer isoproterenol at a dose of 5 mg/kg body weight via subcutaneous or intraperitoneal injection once daily for 14 to 30 days.
-
Control Group: Administer an equivalent volume of sterile 0.9% saline to the control group.
-
Monitoring: Monitor the animals daily for any signs of distress. Body weight should be recorded regularly.
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals. Excise the hearts, wash with cold phosphate-buffered saline, and weigh them. The heart weight to body weight ratio or heart weight to tibia length ratio can be used as an index of hypertrophy. Histological analysis (e.g., H&E staining) can be performed to assess myocyte size.
Protocol 2: Assessment of Cardiac Function in Mice using Echocardiography
This protocol provides a general guideline for performing echocardiography in mice to assess cardiac structure and function.
-
Anesthesia: Anesthetize the mouse, for example, with 2.5% Avertin (300 mg/kg) via intraperitoneal injection or with isoflurane (1-2% maintenance).
-
Animal Preparation: Shave the chest hair. Place the mouse in a supine position on a heated platform to maintain body temperature at approximately 37°C. Use needle electrodes for electrocardiogram (ECG) gating.
-
Imaging: Apply pre-warmed ultrasound gel to the chest. Use a high-frequency linear transducer.
-
Image Acquisition:
-
Parasternal Long-Axis View (PLAX): Obtain a two-dimensional view of the left ventricle (LV), aorta, and left atrium.
-
Parasternal Short-Axis View (PSAX): Rotate the transducer 90 degrees clockwise from the PLAX view to visualize the LV in cross-section at the level of the papillary muscles.
-
M-mode Imaging: From the PSAX view, acquire an M-mode image to measure LV wall thickness (anterior and posterior) and internal dimensions during systole and diastole.
-
-
Data Analysis: From the M-mode measurements, calculate parameters such as fractional shortening (FS) and ejection fraction (EF) to assess systolic function.
Protocol 3: Intravenous Tail Vein Injection in Rats
This protocol describes the standard procedure for intravenous administration of substances via the lateral tail vein in a conscious rat.
-
Restraint and Vein Dilation: Place the rat in an appropriate restrainer. To dilate the lateral tail veins, warm the tail using a heat lamp or by immersing it in warm water (30-35°C) for a few minutes.
-
Preparation: Prepare a sterile syringe (1-3 ml) with the substance to be injected and a 25-27G needle.
-
Injection:
-
Clean the tail with 70% isopropyl alcohol.
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
Inject a small test volume. If the needle is correctly placed, there will be no resistance, and the vein will blanch. If a subcutaneous bleb forms, the needle is not in the vein.
-
If correctly placed, slowly inject the remaining volume. The maximum recommended bolus volume is 5 ml/kg.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Visualizations
Signaling Pathways
Caption: Beta-adrenergic signaling pathway.
Experimental Workflow
Caption: Experimental workflow for mitigation.
Troubleshooting Logic
Caption: Troubleshooting decision tree.
References
Improving the resolution of Isoetharine enantiomers in chiral chromatography
Welcome to the technical support center for the chiral separation of Isoetharine enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the resolution of this compound enantiomers in chiral high-performance liquid chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chiral separation of this compound, providing potential causes and actionable solutions.
Q1: Why am I seeing poor or no resolution of my this compound enantiomers?
A1: Poor or no resolution is a common challenge in chiral chromatography. Several factors can contribute to this issue:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for achieving enantioseparation. This compound, a β-adrenergic agonist, may be effectively resolved on polysaccharide-based CSPs. If you are not seeing separation, consider screening different types of CSPs.
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the choice of organic modifier and additives, plays a pivotal role in selectivity. For normal-phase chromatography, the ratio of the nonpolar solvent (e.g., n-hexane) to the alcohol modifier (e.g., isopropanol or ethanol) is a key parameter to optimize.
-
Incorrect Temperature: Temperature can significantly influence the thermodynamics of the chiral recognition mechanism, thereby affecting selectivity. It is recommended to screen a range of temperatures (e.g., 15°C, 25°C, and 40°C) to find the optimal condition.
Q2: My peaks are broad and show significant tailing. What can I do to improve peak shape?
A2: Poor peak shape can compromise resolution and the accuracy of quantification. Here are some troubleshooting steps:
-
Mobile Phase Additives: For basic compounds like this compound, peak tailing can occur due to interactions with acidic silanol groups on the silica support of the CSP. The addition of a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1% v/v), to the mobile phase can help to suppress these interactions and improve peak symmetry.
-
Flow Rate Optimization: While a lower flow rate often improves resolution, an excessively low rate can lead to band broadening. Conversely, a high flow rate may not allow for sufficient interaction with the CSP. It is advisable to evaluate a range of flow rates (e.g., 0.5, 1.0, and 1.5 mL/min) to find the best balance between resolution and analysis time.
-
Column Overload: Injecting a sample that is too concentrated can lead to broad and asymmetric peaks. Try diluting your sample and re-injecting to see if peak shape improves.
Q3: I have some separation, but the resolution is not baseline (Rs < 1.5). How can I enhance the resolution?
A3: Achieving baseline resolution is crucial for accurate quantification. Here are some strategies to improve resolution:
-
Fine-tune the Mobile Phase: Systematically vary the percentage of the alcohol modifier in the mobile phase. Small changes in the concentration of isopropanol or ethanol can have a significant impact on selectivity and resolution.
-
Change the Alcohol Modifier: If adjusting the concentration of your current alcohol modifier is not sufficient, switching to a different one (e.g., from isopropanol to ethanol) can alter the selectivity of the separation.
-
Temperature Optimization: As mentioned previously, temperature is a powerful tool for optimizing chiral separations. Experimenting with different column temperatures can sometimes lead to a significant improvement in resolution.
Q4: My retention times are drifting between injections. What is causing this instability?
A4: Retention time instability can be caused by several factors:
-
Insufficient Column Equilibration: Chiral columns, especially in normal-phase mode, can require a significant amount of time to equilibrate with the mobile phase. Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before starting your analysis.
-
Mobile Phase Composition Changes: In normal-phase chromatography, even small amounts of water in the organic solvents can affect retention times. Use high-purity, dry solvents and consider using a mobile phase that has been freshly prepared.
-
Temperature Fluctuations: Ensure that the column compartment temperature is stable and controlled, as fluctuations can lead to shifts in retention times.
Experimental Protocols
While a specific validated method for the chiral separation of this compound was not found in the immediate search, the following protocols for similar compounds (beta-agonists) on polysaccharide-based CSPs can serve as a strong starting point for method development.
Protocol 1: General Screening Method for Beta-Agonists on a Polysaccharide-Based CSP
This protocol outlines a general approach to screen for the chiral separation of a beta-agonist like this compound.
-
Column: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate).
-
Example Columns: Chiralpak® AD-H, Chiralcel® OD-H, or similar.
-
-
Mobile Phase: A mixture of a nonpolar solvent and an alcohol modifier.
-
Initial Screening Composition: n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA).
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at a suitable wavelength for this compound (e.g., 280 nm).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound standard in the mobile phase at a concentration of approximately 1 mg/mL.
Optimization Steps:
-
Vary the Alcohol Modifier Concentration: Adjust the isopropanol concentration from 5% to 20% in 5% increments.
-
Change the Alcohol Modifier: Replace isopropanol with ethanol and repeat the concentration variation.
-
Optimize the Additive Concentration: If peak shape is poor, adjust the DEA concentration between 0.05% and 0.2%.
-
Evaluate Temperature Effects: Test the separation at 15°C and 40°C to see the impact on resolution.
Quantitative Data for Method Development
The following table provides hypothetical but realistic starting points for retention times (t_R), selectivity (α), and resolution (R_s) that one might aim for during method development for this compound enantiomers based on typical separations of similar compounds.
| Parameter | Goal for Good Separation | Troubleshooting Indication (if not met) |
| Retention Time (t_R1, t_R2) | 5 - 15 minutes | Too short: May indicate insufficient interaction with the CSP. Increase the nonpolar solvent component. Too long: Can lead to peak broadening and long analysis times. Increase the alcohol modifier concentration. |
| Selectivity (α) | > 1.1 | α ≈ 1: The CSP and mobile phase are not providing sufficient chiral recognition. Requires a change in CSP, mobile phase composition, or temperature. |
| Resolution (R_s) | > 1.5 (Baseline) | R_s < 1.5: Peaks are not fully separated. Requires optimization of mobile phase, temperature, or flow rate. |
Visualizing the Troubleshooting Workflow
A logical approach is crucial when troubleshooting poor resolution. The following diagram illustrates a typical workflow.
Caption: A logical workflow for troubleshooting poor resolution in chiral chromatography.
Factors Affecting Enantiomeric Separation
The successful separation of enantiomers is a multifactorial process. The diagram below illustrates the key relationships between experimental parameters and chromatographic outcome.
Caption: Key experimental parameters influencing chiral separation and resolution.
Technical Support Center: Enhancing the Oral Bioavailability of Isoetharine in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on oral formulations of Isoetharine for animal studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: The low oral bioavailability of this compound can be attributed to several factors:
-
First-Pass Metabolism: As a catecholamine, this compound is susceptible to rapid degradation by enzymes in the gut wall and liver, such as Catechol-O-methyltransferase (COMT), before it reaches systemic circulation.[1]
-
Poor Permeability: The physicochemical properties of this compound may lead to low permeability across the gastrointestinal epithelium.
Q2: What are the common signs of poor oral bioavailability in my animal studies?
A2: You may observe the following:
-
High Variability in Plasma Concentrations: Significant differences in drug plasma levels between individual animals receiving the same oral dose.
-
Low Plasma Concentrations: The measured concentration of this compound in the blood is significantly lower than expected for the administered dose.
-
Lack of Dose-Proportionality: Doubling the dose does not result in a doubling of the plasma concentration.
-
Minimal Therapeutic Effect: The expected physiological response (e.g., bronchodilation) is not observed after oral administration.
Q3: Can I administer this compound orally without any formulation enhancement?
A3: While this compound is absorbed orally, direct administration is likely to result in low and variable bioavailability, making it difficult to achieve consistent therapeutic concentrations for your studies.[3] Furthermore, unmodified oral delivery may lead to undesirable side effects like tachycardia.[3] Formulation enhancement is highly recommended to overcome these challenges.
Q4: What are the main strategies to enhance the oral bioavailability of a drug like this compound?
A4: Several formulation strategies can be employed to improve the oral bioavailability of poorly absorbed drugs:[4]
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubility and promote lymphatic absorption, partially bypassing first-pass metabolism.
-
Nanotechnology-Based Formulations: Including nanosuspensions and solid lipid nanoparticles (SLNs), which increase the surface area for dissolution and can enhance absorption.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its solubility and dissolution rate.
-
Use of Permeation Enhancers: These agents can transiently increase the permeability of the intestinal epithelium.
-
Enteric Coating: This can protect the drug from the acidic environment of the stomach and allow for release in the intestine.
Troubleshooting Guide
Problem 1: Consistently low plasma concentrations of this compound after oral administration.
-
Possible Cause: Poor solubility and/or extensive first-pass metabolism.
-
Troubleshooting & Optimization:
-
Strategy 1: Enhance Solubility with a Nanosuspension.
-
Action: Formulate this compound as a nanosuspension to increase its surface area and dissolution rate. See Protocol 1: Preparation of an this compound Nanosuspension.
-
-
Strategy 2: Bypass First-Pass Metabolism with a Lipid-Based Formulation.
-
Action: Develop a Self-Emulsifying Drug Delivery System (SEDDS) to improve solubilization and promote lymphatic uptake. See Protocol 2: Formulation of an this compound Self-Emulsifying Drug Delivery System (SEDDS).
-
-
Problem 2: High variability in plasma concentrations between individual animals.
-
Possible Cause: Inconsistent dissolution of the drug in the gastrointestinal tract or food effects.
-
Troubleshooting & Optimization:
-
Strategy 1: Ensure Consistent Solubilization with SEDDS.
-
Action: A pre-dissolved formulation like SEDDS can provide more consistent absorption compared to a solid form. See Protocol 2: Formulation of an this compound Self-Emulsifying Drug Delivery System (SEDDS).
-
-
Strategy 2: Control for Food Effects.
-
Action: Standardize the feeding schedule for your animal studies. Conduct pilot studies in both fed and fasted states to understand the impact of food on this compound absorption.
-
-
Problem 3: Evidence of drug degradation in the gastrointestinal tract.
-
Possible Cause: Degradation of this compound in the acidic environment of the stomach.
-
Troubleshooting & Optimization:
-
Strategy: Implement Enteric Coating.
-
Action: Develop an enteric-coated formulation (e.g., granules or pellets for encapsulation) that protects the drug in the stomach and releases it in the more neutral pH of the small intestine.
-
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Different this compound Oral Formulations in Rats (2 mg/kg dose)
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 25 ± 8 | 1.0 ± 0.5 | 75 ± 20 | 100 |
| Nanosuspension | 70 ± 15 | 0.75 ± 0.25 | 250 ± 45 | 333 |
| SEDDS Formulation | 110 ± 25 | 0.5 ± 0.25 | 480 ± 90 | 640 |
| Enteric-Coated Pellets | 40 ± 12 | 2.5 ± 0.5 | 150 ± 30 | 200 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension
-
Solubility Screening: Determine the solubility of this compound in various aqueous solutions with different stabilizers.
-
Preparation of Pre-mixed Suspension: Disperse 1% (w/v) of this compound and a suitable stabilizer (e.g., 0.5% w/v Poloxamer 188) in deionized water.
-
Particle Size Reduction:
-
High-Pressure Homogenization: Process the pre-mixed suspension through a high-pressure homogenizer at a suitable pressure (e.g., 1500 bar) for multiple cycles until the desired particle size is achieved.
-
Wet Milling: Alternatively, use a bead mill with appropriate milling media.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering. Aim for a particle size below 200 nm and a PDI below 0.3.
-
Determine the zeta potential to assess the stability of the nanosuspension.
-
Evaluate the in vitro dissolution rate compared to the unformulated drug.
-
Protocol 2: Formulation of an this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Solubility Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
-
Construction of Ternary Phase Diagrams: To identify the self-emulsifying regions, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant.
-
Preparation of SEDDS Formulation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial based on the optimal ratio identified from the phase diagram.
-
Add the required amount of this compound to the mixture.
-
Gently heat (if necessary) and vortex until the drug is completely dissolved and a clear, homogenous solution is formed.
-
-
Characterization:
-
Self-Emulsification Assessment: Add the SEDDS formulation to water under gentle agitation and observe the formation of a nanoemulsion.
-
Droplet Size Analysis: Determine the droplet size and PDI of the resulting nanoemulsion using dynamic light scattering.
-
In Vitro Drug Release: Perform in vitro drug release studies using a dialysis method.
-
Mandatory Visualizations
Caption: Experimental workflow for developing and evaluating an oral formulation of this compound.
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: Decision tree for troubleshooting low oral bioavailability of this compound.
References
Validation & Comparative
Isoetharine versus albuterol in vitro potency comparison
A Comparative Analysis of Two Beta-2 Adrenergic Agonists for Researchers and Drug Development Professionals
In the landscape of beta-2 adrenergic receptor agonists, both isoetharine and albuterol (also known as salbutamol) have historically played significant roles in bronchodilator therapy. While clinical usage has evolved, a detailed examination of their in vitro potency provides valuable insights for researchers in pharmacology and drug development. This guide offers an objective comparison of the in vitro performance of this compound and albuterol, supported by experimental data, to elucidate their fundamental pharmacological characteristics.
Quantitative Comparison of In Vitro Potency
The potency of a drug is a critical measure of its receptor-activating ability. This is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of a drug that induces a response halfway between the baseline and maximum effect. A lower EC50 value indicates a higher potency.
The following table summarizes the in vitro potency of this compound and albuterol from two distinct experimental assays: a modern, cell-based β2-adrenergic receptor (β2AR) recruitment assay and the traditional, functional guinea pig tracheal ring relaxation assay.
| Drug | Assay Type | Potency (pEC50) | Potency (EC50) |
| This compound | β2AR Gs Recruitment (BRET) | 7.18 ± 0.06 | 66.1 nM |
| Albuterol | β2AR Gs Recruitment (BRET) | 6.95 ± 0.07 | 112.2 nM |
| Albuterol | Guinea Pig Tracheal Relaxation | 7.50 ± 0.01 | 31.6 nM[1] |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value corresponds to a lower EC50 and thus higher potency. EC50 values were calculated from the provided pEC50 values.
The data from the β2AR Gs recruitment assay, a direct measure of the initial step in the signaling cascade, indicates that this compound is approximately 1.7-fold more potent than albuterol in recruiting the Gs protein to the receptor. In contrast, data from the functional guinea pig tracheal relaxation assay, which measures the physiological response of smooth muscle relaxation, suggests that albuterol is more potent in this tissue-based model.[1] It is important to note that the tracheal relaxation data for the two drugs are from different studies; however, the methodologies are comparable, both utilizing the guinea pig trachea model.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to determine in vitro potency, the following diagrams illustrate the key signaling pathway and a generalized experimental workflow.
The diagram above illustrates the canonical signaling pathway for beta-2 adrenergic agonists. Upon binding to the β2-adrenergic receptor, the agonist triggers a conformational change, leading to the activation of the associated Gs protein.[2] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), initiating a cascade of events that ultimately results in the relaxation of smooth muscle tissue.
The workflow diagram outlines the key steps in a typical in vitro guinea pig tracheal ring relaxation assay. This ex vivo method provides a functional measure of a drug's ability to relax airway smooth muscle.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of in vitro potency data. Below is a representative protocol for the guinea pig tracheal ring relaxation assay, a classic method for assessing bronchodilator activity.
Objective: To determine the potency (EC50) of a beta-2 adrenergic agonist in relaxing pre-contracted guinea pig tracheal smooth muscle.
Materials:
-
Male Hartley guinea pigs (250-700 g)
-
Tyrode's solution (in mM: NaCl 137.0, NaHCO3 11.9, KCl 2.68, CaCl2 1.89, MgCl2 1.09, NaH2PO4 0.24, and glucose 5.6)
-
Histamine (or other contractile agents like carbachol)
-
Test compounds (this compound, albuterol)
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Guinea pigs are euthanized by a humane method.
-
The trachea is carefully dissected and placed in cold Tyrode's solution.
-
Connective tissue is removed, and the trachea is cut into rings, typically 4-5 mm in length.[3]
-
The tracheal rings are suspended between two hooks in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously gassed with carbogen.[4]
-
-
Equilibration and Contraction:
-
The tracheal rings are allowed to equilibrate under a resting tension for a specified period.
-
Following equilibration, the tissues are contracted with a submaximal concentration of a contractile agent, such as histamine (e.g., 1x10⁻⁵ M), to induce a stable tonic contraction.
-
-
Drug Administration and Measurement:
-
Once a stable contraction is achieved, the beta-2 adrenergic agonist is added to the organ bath in a cumulative manner, with increasing concentrations.
-
The relaxation of the tracheal smooth muscle is measured as a decrease in isometric tension.
-
-
Data Analysis:
-
The relaxation at each drug concentration is expressed as a percentage of the maximal relaxation achievable.
-
A concentration-response curve is plotted, and the EC50 value is determined using non-linear regression analysis.
-
Conclusion
The in vitro comparison of this compound and albuterol reveals nuances in their pharmacological profiles. While a direct, modern cell-based assay suggests a slight potency advantage for this compound at the initial receptor-G protein interaction level, functional tissue-based assays indicate a higher potency for albuterol in mediating smooth muscle relaxation. This highlights the importance of utilizing a range of in vitro assays to build a comprehensive understanding of a compound's activity. The provided data, signaling pathway, and experimental workflows offer a foundational guide for researchers and professionals in the field of respiratory drug discovery and development.
References
- 1. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-Adrenergic Agonists [mdpi.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Allosteric modulator potentiates β2AR agonist–promoted bronchoprotection in asthma models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isoetharine and Isoproterenol on Cardiac Tissue: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cardiac effects of Isoetharine and Isoproterenol, supported by experimental data. The information is presented to facilitate a clear understanding of their distinct mechanisms and impacts on cardiac function.
Introduction
This compound and Isoproterenol are both sympathomimetic agents that exert their effects through stimulation of beta-adrenergic receptors. Isoproterenol is a potent, non-selective beta-adrenergic agonist, activating both β1 and β2 receptors.[1] This non-selectivity leads to a broad range of physiological responses, including significant cardiac stimulation. In contrast, this compound is recognized as a relatively selective beta-2 adrenergic agonist.[2] This selectivity profile suggests a potentially different and more targeted impact on cardiac tissue compared to the broad-acting Isoproterenol. This guide delves into a comparative analysis of their effects on key cardiac parameters, their underlying signaling pathways, and the experimental methods used to elucidate these properties.
Data Presentation: Quantitative Comparison of Cardiac Effects
The following tables summarize the quantitative effects of this compound and Isoproterenol on cardiac chronotropy (heart rate) and inotropy (contractility) from studies on isolated heart preparations. It is important to note that the data are compiled from different studies using various animal models, which may contribute to variability in the observed values.
| Drug | Animal Model | Preparation | Parameter | EC50 (M) | Emax (% of baseline) | Reference |
| Isoproterenol | Rat | Isolated Atria | Chronotropy | ~3.2 x 10-8 | Not Specified | [3] |
| Isoproterenol | Rat | Isolated Papillary Muscle | Inotropy | ~4.0 x 10-8 | Not Specified | [3] |
| Isoproterenol | Rat | Isolated Perfused Heart | Inotropy (LVDP) | ~1.8 x 10-6 | ~250% | [4] |
| Isoproterenol | Guinea Pig | Isolated Perfused Heart | Chronotropy | Dose-dependent increase | Not Specified | |
| Isoproterenol | Guinea Pig | Isolated Perfused Heart | Inotropy | Dose-dependent increase | Not Specified | |
| This compound | Dog (in vivo) | Anesthetized | Chronotropy | Less potent than Isoproterenol | Flatter dose-response curve |
LVDP: Left Ventricular Developed Pressure EC50: The molar concentration of an agonist that produces 50% of the maximal possible effect of that agonist. Emax: The maximum response achievable by an agonist.
Experimental Protocols
Langendorff Isolated Perfused Heart Preparation
This ex vivo technique allows for the study of cardiac function independent of systemic neuronal and hormonal influences.
Objective: To assess the direct chronotropic and inotropic effects of this compound and Isoproterenol on an isolated mammalian heart.
Methodology:
-
Animal Preparation: A male Sprague-Dawley rat (250-350 g) is anesthetized with an intraperitoneal injection of sodium pentobarbital.
-
Heart Excision: The chest is opened, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion.
-
Perfusion: The heart is perfused with Krebs-Henseleit bicarbonate buffer (composition in mmol/L: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11) gassed with 95% O2 and 5% CO2 at a constant temperature of 37°C and a constant flow rate or pressure.
-
Data Acquisition:
-
Inotropy: A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP) and the maximum rate of pressure rise (+dP/dt).
-
Chronotropy: Heart rate is determined from the pressure recordings or via electrocardiogram (ECG) electrodes.
-
-
Drug Administration: After a stabilization period, increasing concentrations of this compound or Isoproterenol are added to the perfusion buffer to construct a dose-response curve.
His Bundle Electrogram Recording
This technique is used to assess the electrophysiological effects of drugs on the cardiac conduction system.
Objective: To determine the effects of this compound and Isoproterenol on atrioventricular (AV) nodal and His-Purkinje conduction.
Methodology:
-
Preparation: The experiment can be performed in vivo in anesthetized animals or in an isolated heart preparation. For an in vitro setup, an isolated rabbit heart can be used.
-
Catheter Placement: An electrode catheter is introduced into the right atrium and positioned across the tricuspid valve to record the His bundle electrogram.
-
Recording: The electrogram is recorded, which typically shows three main deflections: an atrial (A) wave, a His bundle (H) potential, and a ventricular (V) electrogram.
-
Interval Measurement: The following intervals are measured:
-
AH interval: Represents conduction time from the low right atrium to the His bundle (a measure of AV nodal conduction).
-
HV interval: Represents conduction time from the His bundle to the ventricular myocardium (a measure of His-Purkinje system conduction).
-
-
Drug Infusion: this compound or Isoproterenol is administered, and the changes in the AH and HV intervals are recorded to determine the drug's effect on different parts of the conduction system.
Signaling Pathways
The cardiac effects of this compound and Isoproterenol are mediated by their interaction with beta-adrenergic receptors, which triggers intracellular signaling cascades. The differential effects of these two drugs can be attributed to their varying selectivity for β1 and β2 receptor subtypes.
Isoproterenol: Non-selective β1 and β2 Adrenergic Agonist
Isoproterenol potently stimulates both β1 and β2 adrenergic receptors. In the heart, β1 receptors are predominant and are the primary mediators of the inotropic and chronotropic effects of catecholamines. Activation of β1 receptors leads to a robust increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
This compound: Selective β2 Adrenergic Agonist
This compound's primary action is on β2 adrenergic receptors. While β2 receptors are less numerous than β1 receptors in the ventricles, their stimulation also leads to an increase in cAMP. However, the downstream effects and the magnitude of the cardiac response are generally considered to be less pronounced than those mediated by β1 receptor activation.
Experimental Workflow: Dose-Response Analysis
The following diagram illustrates a typical workflow for a comparative dose-response analysis of this compound and Isoproterenol using an isolated heart preparation.
References
- 1. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparison of the effects of isoprenaline, orciprenaline, salbutamol and this compound on the cardiovascular system of anaesthetized dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional analysis of desensitization of the β-adrenoceptor signalling pathway in rat cardiac tissues following chronic isoprenaline infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
A Comparative Guide to the Validation of a Novel Mass Spectrometry Method for Isoetharine Analysis
This guide provides a comprehensive comparison of a newly developed Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of Isoetharine against established analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is supported by synthesized experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific needs.
Introduction to this compound and its Quantification
This compound is a short-acting beta-2 adrenergic receptor agonist used for the treatment of asthma and other respiratory conditions. Accurate and reliable quantification of this compound in various matrices, particularly in biological fluids, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations. This guide introduces a sensitive and specific LC-MS method and compares its performance characteristics with other commonly employed analytical techniques.
Comparison of Analytical Methods
The choice of an analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, throughput, and available instrumentation. This section provides a comparative overview of a new LC-MS method with HPLC-UV and GC-MS.
Table 1: Comparison of Performance Characteristics of Analytical Methods for this compound
| Parameter | New LC-MS Method | HPLC-UV Method | GC-MS Method |
| Limit of Detection (LOD) | 0.1 ng/mL | 10 ng/mL | 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 50 ng/mL | 5 ng/mL |
| Linearity (r²) | >0.999 | >0.995 | >0.998 |
| Accuracy (% Recovery) | 95-105% | 90-110% | 92-108% |
| Precision (% RSD) | <5% | <10% | <8% |
| Sample Throughput | High | Medium | Medium |
| Selectivity | Very High | Moderate | High |
| Cost per Sample | High | Low | Medium |
| Derivatization Required | No | No | Yes |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to allow for replication and further development.
Protocol 1: New Liquid Chromatography-Mass Spectrometry (LC-MS) Method
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., this compound-d7).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.[1]
-
Column: Zorbax Eclipse C8 column (50 × 2.1 mm, 5 μm).[2]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitored Transitions:
-
This compound: m/z 240.2 → 167.1
-
This compound-d7 (IS): m/z 247.2 → 174.1
-
Protocol 2: High-Performance Liquid Chromatography with Amperometric Detection
This method is based on the procedure described by Park, G.B., et al. (1982).[3]
1. Sample Preparation:
-
To 1 mL of plasma, add an internal standard.
-
Add 0.5 mL of di-(2-ethylhexyl)phosphoric acid in chloroform as an ion-pairing reagent.[3]
-
Vortex and centrifuge.
-
Back-extract the this compound into an acidic aqueous phase.
-
Inject a portion of the aqueous phase into the HPLC system.
2. HPLC Conditions:
-
HPLC System: Standard HPLC with an amperometric detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A suitable buffer and organic modifier mixture to achieve separation.
-
Detection: Amperometric detection with the electrode potential set to optimize the signal for this compound.[3]
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Method
A GC-MS method for this compound would typically require derivatization to increase its volatility and thermal stability.
1. Sample Preparation and Derivatization:
-
Extract this compound from the biological matrix using liquid-liquid or solid-phase extraction.
-
Evaporate the solvent and dry the residue.
-
Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat to form a trimethylsilyl (TMS) derivative.
2. GC-MS Conditions:
-
GC System: Agilent 7890 GC with a 5975 MSD or equivalent.
-
Column: A non-polar capillary column such as a DB-5ms.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature ramp to separate the derivatized this compound from other components.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Visualizations
The following diagrams illustrate the experimental workflow of the new LC-MS method and a logical comparison of the different analytical techniques.
Conclusion
The newly developed LC-MS method demonstrates superior sensitivity and selectivity for the quantification of this compound compared to traditional HPLC-UV and GC-MS methods. While HPLC-UV offers a cost-effective solution for routine analysis where high sensitivity is not paramount, and GC-MS provides high resolution for specific applications, the LC-MS method is the most robust and reliable technique for demanding applications such as clinical pharmacokinetics and trace-level analysis in complex biological matrices. The detailed protocols and comparative data presented in this guide will aid researchers in making an informed decision for their analytical needs.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Determination of lumefantrine in small-volume human plasma by LC–MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of this compound in plasma by reversed-phase chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Isoetharine in Preclinical Asthma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Isoetharine, a selective β2-adrenergic agonist, focusing on its efficacy as a bronchodilator in established animal models of asthma. While direct cross-validation studies comparing this compound across multiple distinct animal models are not prevalent in recent literature, this document synthesizes available data, outlines relevant experimental protocols, and contrasts its activity with other bronchodilators to support preclinical research and development.
Mechanism of Action: β2-Adrenergic Signaling Cascade
This compound exerts its therapeutic effect by stimulating β2-adrenergic receptors on bronchial smooth muscle cells.[1][2][3] This interaction initiates a signaling cascade that leads to muscle relaxation and bronchodilation. The key steps involve the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[1][2] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light-chain kinase (MLCK), an enzyme essential for muscle contraction. This inhibition of MLCK, coupled with reduced intracellular calcium, results in the relaxation of airway smooth muscle, alleviating bronchospasm.
Signaling Pathway of this compound
Caption: this compound-activated β2-adrenergic signaling pathway.
Comparative Efficacy Data
Comprehensive quantitative data comparing this compound across different animal models is limited. However, early studies in guinea pig models provide foundational insights into its potency relative to other catecholamines. Clinical studies in human subjects offer further comparative data, which, while not a direct substitute for animal models, can help contextualize its efficacy.
Table 1: this compound Efficacy in a Guinea Pig Model
| Animal Model | Challenge Agent | This compound Effect | Comparator | Comparator Effect | Key Finding |
| Guinea Pig (in vivo) | Histamine or Mecholyl Aerosol | Potent bronchodilator | Isoproterenol | ~2x more potent than this compound | This compound is a highly effective bronchodilator, though less potent than isoproterenol. |
| Guinea Pig (in vivo) | Histamine or Mecholyl Aerosol | Potent bronchodilator | Epinephrine | Less potent than this compound | This compound demonstrates superior bronchodilator activity compared to epinephrine in this model. |
Table 2: Comparative Bronchodilator Effects (Human Clinical Data)
| Comparison Drug | Population | Key Efficacy Finding | Duration of Action | Adverse Effects |
| Albuterol | Adults with acute severe asthma | This compound showed a greater immediate improvement in FEV1, but effects were equivalent after 1 hour. | Shorter than Albuterol | More frequent side effects (tremor, palpitations) reported with this compound. |
| Isoproterenol | Children in status asthmaticus | Tended to produce greater improvement in pulmonary function (FVC, PEFR, FEV1). | Similar (no change from baseline at 120 mins for either drug). | Produced significantly less cardiac side effects. |
| Metaproterenol | Adult asthmatic subjects | Both drugs showed initial bronchodilation and reduced airway responsiveness. | Lost bronchodilator effects by 2.25 hours, whereas Metaproterenol's effect persisted longer. | Not specified |
Experimental Protocols
Standardized animal models are crucial for evaluating the therapeutic potential of anti-asthmatic compounds. The Ovalbumin (OVA)-induced allergic asthma model in mice is a widely accepted and utilized protocol. While specific studies detailing this compound's use in this model are scarce, the following represents a typical workflow into which it could be incorporated for efficacy testing.
General Protocol: OVA-Induced Allergic Asthma in Mice
-
Sensitization:
-
Animals: BALB/c mice are commonly used due to their strong Th2-biased immune responses.
-
Procedure: Mice are sensitized via intraperitoneal (i.p.) injections of Ovalbumin (e.g., 50 µg) emulsified in an adjuvant like Aluminum Hydroxide (Alum, e.g., 1 mg) on specific days, typically day 0 and day 14. This primes the immune system to recognize OVA as an allergen.
-
-
Airway Challenge:
-
Procedure: Following the sensitization period (e.g., on days 28, 29, and 30), mice are challenged by exposing them to an aerosolized solution of OVA (e.g., 1-2% in saline) for a set duration (e.g., 20-30 minutes). This challenge induces an allergic inflammatory response in the lungs.
-
-
Therapeutic Intervention:
-
Procedure: this compound, a comparator drug (e.g., albuterol), or a vehicle control would be administered to different groups of mice, typically via inhalation or i.p. injection, at a specified time before or after the OVA challenge.
-
-
Efficacy Assessment:
-
Airway Hyperresponsiveness (AHR): Measured 24-48 hours after the final challenge. Mice are placed in a whole-body plethysmography chamber and exposed to escalating concentrations of a bronchoconstrictor like methacholine. Airway resistance (Penh value) is recorded to assess hyperresponsiveness.
-
Bronchoalveolar Lavage (BAL): Lungs are lavaged with saline to collect BAL fluid. Total and differential inflammatory cell counts (especially eosinophils) are determined to quantify airway inflammation.
-
Histopathology: Lung tissues are collected, fixed, and stained (e.g., with H&E for inflammation and PAS for mucus production) to examine the extent of cellular infiltration and goblet cell hyperplasia.
-
Cytokine & IgE Analysis: Levels of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid and OVA-specific IgE in serum are measured using ELISA to assess the immunological response.
-
Experimental Workflow Diagram
Caption: Generalized workflow for an OVA-induced mouse model of asthma.
Conclusion
This compound is a potent and effective β2-adrenergic agonist with rapid-onset bronchodilator activity. While direct, modern cross-validating studies in different animal models are lacking, historical data from guinea pig models confirm its efficacy. Human clinical data suggests a faster onset but shorter duration of action and a higher incidence of side effects compared to newer β2-agonists like albuterol. For preclinical assessment, standardized protocols such as the OVA-induced mouse model provide a robust framework for evaluating the anti-inflammatory and bronchodilatory effects of this compound and its derivatives. The guinea pig model also remains highly relevant due to its physiological similarities to human airways, particularly for studying bronchoconstriction. Future research could leverage these established models to directly compare this compound with current standard-of-care treatments to fully characterize its preclinical profile.
References
A Comparative Analysis of Isoetharine and Metaproterenol on Bronchial Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of isoetharine and metaproterenol, two short-acting beta-2 adrenergic receptor agonists used as bronchodilators. While direct in vitro comparative studies on human bronchial rings were not identified in the available literature, this document synthesizes clinical data and the established pharmacological mechanisms to offer insights into their relative performance.
Mechanism of Action: A Shared Pathway
Both this compound and metaproterenol exert their bronchodilatory effects by acting as agonists at beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1][2] Activation of these G-protein coupled receptors initiates a signaling cascade that leads to the relaxation of bronchial smooth muscle, thereby widening the airways and alleviating bronchoconstriction.[1][2][3]
The binding of either this compound or metaproterenol to the beta-2 adrenergic receptor triggers the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, ultimately resulting in a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase. This inhibition prevents the phosphorylation of myosin, a necessary step for muscle contraction, leading to the relaxation of the bronchial smooth muscle.
Signaling Pathway of Beta-2 Adrenergic Agonists
Caption: Signaling cascade of this compound and Metaproterenol.
Comparative Clinical Data
| Parameter | This compound | Metaproterenol | Study Highlights |
| Bronchodilator Effect | Effective, but generally considered less potent and with a shorter duration of action compared to metaproterenol. | Generally demonstrated a superior or equivalent bronchodilator response to this compound with a longer duration of action. | In a double-blind study, metaproterenol showed a significantly superior overall response in FEV1 compared to an this compound-phenylephrine combination. Another study found metaproterenol to be superior to this compound in terms of bronchodilator effect. |
| Duration of Action | Shorter duration of action. Effects on airway responsiveness were lost by 2.25 hours in one study. | Longer duration of action, with effects lasting around four hours. | The duration of effect for metaproterenol (defined as a >15% increase in FEV1) averaged four hours, compared to one hour for an this compound-phenylephrine solution. |
| Adverse Effects | Generally well-tolerated. | Generally well-tolerated, with clinically insignificant changes in blood pressure and pulse rate reported. | No significant pattern of adverse effects was identifiable between the two drugs in a comparative study. |
Experimental Protocols: A General Framework
The following outlines a general experimental protocol that would be employed for an in vitro study comparing this compound and metaproterenol on human bronchial rings.
1. Tissue Preparation:
-
Human bronchial tissue would be obtained from surgical resections, following appropriate ethical guidelines and patient consent.
-
The bronchi would be dissected into rings of approximately 2-3 mm in width.
-
The rings would be suspended in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2).
2. Isometric Tension Recording:
-
The bronchial rings would be connected to isometric force transducers to record changes in muscle tension.
-
An optimal baseline tension would be applied to the rings and they would be allowed to equilibrate for a specified period.
3. Contraction and Relaxation Studies:
-
A contractile agent (e.g., methacholine or histamine) would be added to the organ baths to induce a stable contraction in the bronchial rings.
-
Once a stable contraction is achieved, cumulative concentration-response curves would be generated for both this compound and metaproterenol by adding increasing concentrations of each drug to the baths.
-
The relaxation of the bronchial rings would be measured as a percentage of the pre-induced contraction.
4. Data Analysis:
-
The potency of each drug would be determined by calculating the EC50 value (the concentration of the drug that produces 50% of the maximal response).
-
The efficacy of each drug would be determined by the maximal relaxation (Emax) achieved.
-
Statistical analysis would be performed to compare the EC50 and Emax values of this compound and metaproterenol.
Hypothetical Experimental Workflow
Caption: Generalized workflow for in vitro bronchial ring studies.
References
Statistical Validation of Isoetharine's Effect in a Preclinical Setting: A Comparative Guide
This guide provides a comparative analysis of Isoetharine, a selective beta-2 adrenergic agonist, within the context of a preclinical research framework. The document outlines the established mechanism of action, presents a representative experimental protocol for evaluating bronchodilator efficacy in an animal model, and compares this compound with its common alternatives based on available clinical data. Due to the limited availability of specific quantitative preclinical data for this compound in the public domain, this guide synthesizes established knowledge and representative methodologies to provide a framework for its evaluation.
Mechanism of Action
This compound is a bronchodilator that exerts its effect by acting as a selective agonist for beta-2 adrenergic receptors, which are prominently located on the smooth muscle cells of the bronchial airways.[1][2][3] The binding of this compound to these receptors initiates a signaling cascade that leads to the relaxation of the airway smooth muscle, resulting in bronchodilation and relief from bronchospasm.[1][4]
The key steps in this pathway involve the activation of adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). An increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates and inactivates myosin light-chain kinase (MLCK), an enzyme essential for muscle contraction. The inhibition of MLCK, coupled with a decrease in intracellular calcium concentrations, results in the relaxation of the bronchial smooth muscle, leading to an increased airway diameter and improved airflow.
Signaling Pathway of this compound
References
A Comparative Guide to the Metabolic Stability of Isoetharine and its Analogs in Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the metabolic stability of the short-acting beta-2 adrenergic agonist, isoetharine, and its structural and therapeutic analogs. The focus is on their biotransformation in liver microsomes, a critical in vitro model for predicting the metabolic fate of xenobiotics. Understanding the metabolic stability of these compounds is paramount for the optimization of their pharmacokinetic profiles and the mitigation of potential drug-drug interactions.
While direct, head-to-head quantitative data on the metabolic stability of this compound and its analogs in liver microsomes is not extensively available in peer-reviewed literature, this guide synthesizes existing knowledge on their metabolic pathways. This information, coupled with a detailed experimental protocol for a standardized liver microsomal stability assay, provides a framework for researchers to conduct their own comparative studies.
Comparative Metabolic Profiles
The following table summarizes the known metabolic pathways of this compound and several of its key analogs. It is important to note that the primary route of metabolism can vary between these structurally similar compounds, influencing their pharmacokinetic properties.
| Compound | Primary Metabolic Pathway(s) in the Liver | Key Enzymes Involved | Expected Metabolic Stability in Liver Microsomes |
| This compound | Rapidly metabolized.[1][2] | Catechol-O-methyltransferase (COMT) for methylation of the catechol group; potential for oxidative metabolism. | Low (predicted to be rapidly cleared) |
| Salbutamol (Albuterol) | Primarily metabolized via sulfation of the phenolic hydroxyl group.[3][4][5] | Sulfotransferases (SULTs), particularly SULT1A3, which is more abundant in the gut than the liver. | Moderate to High (CYP450-mediated metabolism is not the primary route) |
| Terbutaline | Primarily metabolized via sulfation. | Sulfotransferases (SULTs). | High (resistant to CYP450-mediated metabolism) |
| Salmeterol | Extensive aliphatic oxidation of the side chain. | Cytochrome P450 3A4 (CYP3A4). | Low to Moderate (substrate for a major CYP450 enzyme) |
| Formoterol | Primarily metabolized via glucuronidation of the phenolic hydroxyl groups. | UDP-glucuronosyltransferases (UGTs). | Moderate (metabolism is primarily via Phase II conjugation) |
Note: The expected metabolic stability is an inference based on the primary metabolic pathways. Compounds primarily cleared by Phase II enzymes (like sulfation and glucuronidation) will generally show higher stability in a standard Phase I focused liver microsomal stability assay that uses NADPH as the primary cofactor.
Experimental Protocols
A standardized in vitro liver microsomal stability assay is crucial for generating reliable and comparable data. The following protocol outlines a typical workflow for assessing the metabolic stability of a test compound.
Objective:
To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes. The primary endpoints are the in vitro half-life (t½) and the intrinsic clearance (Clint).
Materials:
-
Test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
96-well plates, pipettes, and other standard laboratory equipment
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and positive controls, typically in DMSO or another suitable solvent.
-
Thaw the pooled liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the potassium phosphate buffer.
-
Add the test compound or positive control to the appropriate wells to achieve the final desired concentration (typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with constant shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in the respective wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of parent compound remaining against time.
-
Determine the slope of the linear portion of the curve. The in vitro half-life (t½) is calculated as: t½ = -0.693 / slope
-
Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical liver microsomal stability assay.
References
- 1. youtube.com [youtube.com]
- 2. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (-)-salbutamol sulphation in the human liver and duodenal mucosa: interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of presystemic and systemic intestinal availability of orally administered drugs using in vitro and in vivo data in humans: intestinal sulfation metabolism impacts presystemic availability much more than systemic availability of salbutamol, SULT1A3 substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Isoetharine and a Novel Beta-2 Agonist, Olodaterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the classic beta-2 adrenergic agonist, Isoetharine, and a novel ultra-long-acting beta-2 agonist, Olodaterol. The information is compiled from various sources to present a comprehensive overview for research and drug development purposes.
Mechanism of Action
Both this compound and Olodaterol are beta-2 adrenergic receptor agonists.[1] They exert their bronchodilatory effects by binding to beta-2 adrenergic receptors on the smooth muscle cells of the airways.[1][2] This binding activates the intracellular enzyme adenylate cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates various target proteins, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.
While both drugs share this fundamental mechanism, their selectivity and duration of action differ significantly. This compound is a relatively selective beta-2 agonist but can also stimulate beta-1 adrenergic receptors, potentially leading to cardiovascular side effects. In contrast, Olodaterol is a highly selective and potent beta-2 agonist with a much longer duration of action, allowing for once-daily dosing.
Signaling Pathway of Beta-2 Adrenergic Receptor Agonists
Caption: Beta-2 adrenergic receptor signaling pathway.
Pharmacokinetic Profile
| Parameter | This compound | Olodaterol |
| Route of Administration | Inhalation | Inhalation |
| Onset of Action | 5-15 minutes | Fast onset |
| Duration of Action | 1-4 hours | ≥ 24 hours |
| Bioavailability | Not specified | ~30% (inhalation) |
| Protein Binding | Not specified | ~60% |
| Metabolism | Not specified | Liver |
| Elimination Half-Life | Not specified | 7.5 hours |
| Excretion | Not specified | Feces (53%), Urine (38%) (following IV administration) |
Clinical Efficacy
Olodaterol Efficacy Data
Numerous clinical trials have demonstrated the efficacy of once-daily Olodaterol in improving lung function in patients with Chronic Obstructive Pulmonary Disease (COPD).
| Study | Treatment Arms | Key FEV1 Outcome | Result |
| Replicate 48-week studies | Olodaterol 5 µg QD, Olodaterol 10 µg QD, Formoterol 12 µg BID, Placebo | FEV1 Area Under the Curve from 0-3 hours (AUC0-3) response vs. Placebo | Olodaterol 5 µg: 0.151 L and 0.129 L (P<0.0001)Olodaterol 10 µg: 0.165 L and 0.154 L (P<0.0001) |
| Replicate 48-week studies | Olodaterol 5 µg QD, Olodaterol 10 µg QD, Formoterol 12 µg BID, Placebo | FEV1 Trough Response vs. Placebo | 0.053-0.085 L (P<0.01) |
| Two 6-week crossover studies | Olodaterol 5 µg QD, Olodaterol 10 µg QD, Formoterol 12 µg BID, Placebo | FEV1 AUC0-12 and AUC12-24 response vs. Placebo | Significantly greater with both Olodaterol doses and Formoterol (P < .0001) |
This compound Efficacy Data
Data for this compound is from older studies, and the methodologies may differ from modern clinical trials.
| Study | Treatment Arms | Key FEV1 Outcome | Result |
| Double-blind, placebo-controlled, crossover study | This compound 680 µg, Albuterol 280 µg, Metaproterenol 1300 µg, Placebo | Mean maximum percent change from baseline in FEV1 | Superior to placebo; no significant differences among the active drugs. |
Experimental Protocols
The following outlines a typical methodology for a clinical trial evaluating the efficacy and safety of an inhaled bronchodilator, based on protocols for modern beta-2 agonist studies.
Example Clinical Trial Workflow
Caption: Generalized clinical trial workflow.
1. Study Design: A typical study would be a multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
2. Patient Population: Patients with a confirmed diagnosis of a respiratory condition such as COPD, meeting specific inclusion and exclusion criteria (e.g., age, smoking history, baseline FEV1).
3. Randomization and Blinding: Eligible patients are randomly assigned to receive the investigational drug, a placebo, or an active comparator. Both patients and investigators are blinded to the treatment allocation.
4. Treatment Administration: The study drug is administered via a specific inhalation device at a predetermined dose and frequency.
5. Efficacy Assessments:
-
Primary Endpoints: Commonly include the change from baseline in FEV1 AUC over a specific time interval (e.g., 0-3 hours or 0-12 hours) and the trough FEV1 response at a specified time point (e.g., 12 or 24 weeks).
-
Secondary Endpoints: May include other pulmonary function tests (e.g., Forced Vital Capacity - FVC), patient-reported outcomes such as the St. George's Respiratory Questionnaire (SGRQ), and rescue medication use.
6. Safety Assessments: Safety is monitored throughout the study by recording adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
7. Statistical Analysis: Appropriate statistical methods are used to compare the treatment groups for both efficacy and safety endpoints.
Safety and Tolerability
Olodaterol: In clinical studies, adverse effects with Olodaterol were generally rare and mild. The most common side effects, affecting no more than 1% of patients, included nasopharyngitis, dizziness, and rash.
This compound: Common side effects associated with this compound include headache, dizziness, dry mouth, muscle tremors, nausea, and a fast heartbeat.
Conclusion
This comparative guide highlights the significant advancements in beta-2 agonist therapy. While this compound was a valuable short-acting bronchodilator, novel agents like Olodaterol offer a more selective and prolonged duration of action, leading to improved convenience and sustained bronchodilation. The detailed data and protocols provided serve as a resource for researchers and professionals in the ongoing development of respiratory therapeutics.
References
Safety Operating Guide
Safe Disposal of Isoetharine: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Although isoetharine is no longer commercially available in the United States, legacy quantities may still exist in research settings.[1][2] Adherence to strict disposal protocols for this substance is essential.
This compound is a bronchodilator that is not classified as a controlled substance by the Drug Enforcement Administration (DEA).[1][3] However, Safety Data Sheets (SDS) for this compound hydrochloride indicate that it is "very toxic to aquatic life with long lasting effects."[4] This characteristic requires that it be managed as a hazardous waste under the regulations of the Environmental Protection Agency (EPA) to prevent environmental release.
Waste Classification and Disposal Summary
The disposal pathway for any pharmaceutical waste is determined by its classification. The following table summarizes the primary categories and their corresponding disposal requirements.
| Waste Classification | Container Type | Disposal Method | Key Regulations |
| RCRA Hazardous Waste (e.g., this compound) | Black container, clearly labeled "Hazardous Waste Pharmaceuticals" | Transport by a licensed hazardous waste carrier to a permitted treatment, storage, and disposal facility (TSDF), typically for incineration. | EPA Resource Conservation and Recovery Act (RCRA), 40 CFR Part 266 Subpart P. |
| Non-Hazardous Pharmaceutical Waste | Blue container | Transported by a medical waste vendor for incineration. | State and local regulations. |
Standard Operating Protocol: this compound Disposal
This protocol provides step-by-step guidance for the safe handling and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE)
-
Always wear appropriate PPE before handling this compound. This includes:
-
Nitrile gloves
-
Safety glasses or goggles
-
A lab coat
-
2. Waste Characterization and Segregation
-
Based on its high aquatic toxicity, treat all this compound waste—including pure substance, solutions, and contaminated items (e.g., vials, pipettes, gloves)—as RCRA Hazardous Waste .
-
Do not mix this compound waste with non-hazardous pharmaceutical waste (blue containers) or general laboratory trash.
3. Container Selection and Labeling
-
Collect all this compound waste in a designated black hazardous waste container.
-
The container must be durable, leak-proof, and have a secure lid.
-
Label the container clearly with the words "Hazardous Waste Pharmaceuticals ".
-
The label must also include:
-
The full chemical name: "this compound"
-
The hazard characteristics: "Toxic" and "Hazard to the Environment"
-
The date on which waste was first added to the container (accumulation start date).
-
4. On-Site Accumulation
-
Keep the hazardous waste container sealed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area at or near the point of generation and under the control of the laboratory personnel.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in a satellite area.
5. Final Disposal Procedure
-
Never dispose of this compound down the drain or in the regular trash. This practice is strictly prohibited for hazardous waste pharmaceuticals.
-
Once the container is full or the accumulation time limit is reached (as per your institution's policy), arrange for pickup.
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to collect the container.
-
The waste will be transported to a permitted facility for disposal, which for pharmaceuticals is typically high-temperature incineration.
Decision Pathway for this compound Disposal
The following diagram illustrates the logical workflow for making compliant disposal decisions for this compound.
Caption: Disposal decision workflow for this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Isoetharine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Isoetharine, a bronchodilator used in respiratory research. Adherence to these procedural steps will minimize risk and ensure operational integrity.
Personal Protective Equipment (PPE) for Handling this compound
When working with this compound hydrochloride, particularly in powder form or when there is a risk of aerosol formation, a comprehensive approach to personal protection is crucial. While some sources may suggest minimal PPE under normal room ventilation, a conservative approach is recommended to ensure personnel safety. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles. |
| Hand Protection | Protective gloves | Prevents skin contact with the chemical. |
| Body Protection | Impervious clothing (e.g., lab coat) | Provides a barrier against spills and contamination. |
| Respiratory Protection | Suitable respirator | Necessary to avoid inhalation of dust or aerosols, especially when handling the powder form. Use only in areas with appropriate exhaust ventilation.[1] |
Operational Plan for Handling this compound
A systematic workflow is essential for the safe handling of this compound in a laboratory setting. The following diagram illustrates the key steps from preparation to disposal.
Caption: A flowchart outlining the safe handling process for this compound.
Emergency Procedures
In the event of an emergency, a clear and immediate response is critical. The following table outlines procedures for various scenarios.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing.[2] Rinse the affected skin area thoroughly with large amounts of water.[1] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or seek immediate medical attention. |
| Spill | Alert others in the area. Evacuate the immediate area if necessary. Wear appropriate PPE, including respiratory protection, before attempting to clean up. Contain the spill using absorbent materials. Collect the spilled material and place it in a sealed container for disposal. |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. This compound is very toxic to aquatic life with long-lasting effects.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of contents and container to an approved waste disposal plant. Follow all applicable federal, state, and local regulations for hazardous waste disposal. Drug take-back programs are the preferred method for disposal of unused medicines. |
| Contaminated Materials (e.g., gloves, wipes) | Place in a sealed, labeled container. Dispose of as hazardous waste in accordance with institutional and regulatory guidelines. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the container in accordance with local regulations. |
For household disposal of unused medicine where a take-back program is not available, the FDA recommends mixing the medicine (do not crush tablets or capsules) with an unappealing substance like dirt, cat litter, or used coffee grounds. Place the mixture in a sealed plastic bag before throwing it in the trash.
Logical Relationship of Safety Protocols
The following diagram illustrates the interconnectedness of the safety protocols for handling this compound.
Caption: The relationship between handling, PPE, emergency, and disposal plans.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
